Ro 31-6840
描述
属性
CAS 编号 |
119555-47-4 |
|---|---|
分子式 |
C9H12FN3O3 |
分子量 |
229.21 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6-,8+/m0/s1 |
InChI 键 |
LTDCCBLBAQXNKP-VMHSAVOQSA-N |
手性 SMILES |
C1[C@H](O[C@H]([C@H]1F)N2C=CC(=NC2=O)N)CO |
规范 SMILES |
C1C(OC(C1F)N2C=CC(=NC2=O)N)CO |
同义词 |
1-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine 1-(2,3-dideoxy-2-fluoropentofuranosyl)cytosine 2'-F-dd-ara-C 2'-fluoro-2',3'-dideoxyarabinosylcytosine 2,3-DDFPC |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Ro 31-6840
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 31-6840, also known as 2'-fluoro-2',3'-dideoxycytidine (2'βFddC), is a dideoxynucleoside analogue with potent and selective inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1). Its mechanism of action is centered on the specific inhibition of the viral enzyme, reverse transcriptase (RT), which is crucial for the replication of the retroviral genome. This document provides a comprehensive overview of the mechanism of action of this compound, including its intracellular activation, molecular target, and selectivity. Detailed experimental protocols and quantitative data are presented to support a thorough understanding of its biochemical and cellular pharmacology.
Core Mechanism of Action: Chain Termination of Viral DNA Synthesis
This compound exerts its anti-HIV-1 effect as a prodrug that requires intracellular activation. Upon entry into the host cell, this compound is sequentially phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate. This triphosphate analogue then acts as a competitive inhibitor and a substrate for the HIV-1 reverse transcriptase.
The core of its mechanism lies in its function as a chain terminator. During the process of reverse transcription, where the viral RNA is converted into DNA, the HIV-1 RT incorporates this compound triphosphate into the nascent viral DNA strand. Due to the absence of a 3'-hydroxyl group on the sugar moiety of this compound, the formation of the next 3',5'-phosphodiester bond is blocked, leading to the premature termination of DNA chain elongation. This effectively halts the viral replication cycle.
Signaling Pathway Diagram
Caption: Intracellular activation and mechanism of action of this compound.
Quantitative Data
The antiviral activity and selectivity of this compound have been quantified through various in vitro assays.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Cell Line | HIV-1 Strain | Assay Method | IC50 (µM) | Cytotoxicity (CC50, µM) |
| C8166 | RF | Inhibition of syncytia formation | 0.61 (mean from 15 experiments) | >100 |
| JM | Not specified | p24 antigen | Not specified | >5 |
| CEM | Not specified | p24 antigen | Not specified | Not specified |
Table 2: Comparative Anti-HIV-1 Activity in C8166 Cells
| Compound | IC50 (µM) |
| This compound | 0.61 |
| AZT (Zidovudine) | 0.026 |
| ddC (Zalcitabine) | 0.15 |
| ddA (Didanosine) | 1.8 |
Table 3: Inhibition of HIV-1 Reverse Transcriptase and Cellular DNA Polymerases by this compound Triphosphate
| Enzyme | Ki (µM) |
| HIV-1 Reverse Transcriptase | 0.071 - 0.27 |
| Cellular DNA Polymerase α | >100 |
| Cellular DNA Polymerase β | >100 |
| Cellular DNA Polymerase γ | >100 |
Experimental Protocols
Anti-HIV-1 Activity Assay in C8166 Cells
This protocol is based on the inhibition of virus-induced cytopathic effect (syncytia formation).
-
Cell Preparation: C8166 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Assay Setup:
-
Plate C8166 cells at a density of 5 x 10^4 cells/well in a 96-well microtiter plate.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the diluted compound to the wells.
-
Infect the cells with a predetermined amount of HIV-1 (RF strain) to induce sub-maximal syncytia formation after 3 days.
-
-
Incubation: Incubate the plates for 3 days at 37°C in a humidified atmosphere with 5% CO2.
-
Data Analysis:
-
After incubation, examine the plates microscopically for the presence of syncytia (giant cell formation).
-
The IC50 is determined as the concentration of the compound that inhibits syncytia formation by 50% compared to the virus control.
-
HIV-1 Reverse Transcriptase Inhibition Assay
This assay biochemically quantifies the inhibition of the HIV-1 RT enzyme.
-
Reaction Mixture:
-
Prepare a reaction buffer containing Tris-HCl (pH 8.3), MgCl2, DTT, and a template-primer such as poly(rA)-oligo(dT).
-
Add recombinant HIV-1 reverse transcriptase to the buffer.
-
Include a mixture of dNTPs, with one of the nucleotides being radiolabeled (e.g., [3H]dTTP).
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound triphosphate.
-
Add the inhibitor to the reaction mixture.
-
Initiate the reaction by adding the enzyme.
-
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Quantification:
-
Stop the reaction by precipitating the newly synthesized DNA onto glass fiber filters using trichloroacetic acid (TCA).
-
Wash the filters to remove unincorporated radiolabeled nucleotides.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: The Ki value is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.
Intracellular Phosphorylation Assay
This protocol details the analysis of this compound's conversion to its phosphorylated metabolites within cells.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., C8166 or peripheral blood lymphocytes) to a sufficient density.
-
Incubate the cells with a known concentration of radiolabeled this compound for various time points.
-
-
Metabolite Extraction:
-
Harvest the cells and wash them to remove extracellular drug.
-
Extract the intracellular metabolites using a cold perchloric acid or methanol extraction method.
-
Neutralize the extract.
-
-
HPLC Analysis:
-
Separate the parent compound and its mono-, di-, and triphosphate metabolites using a strong anion exchange (SAX) high-performance liquid chromatography (HPLC) system.
-
Use a gradient elution with a phosphate buffer.
-
-
Detection and Quantification:
-
Monitor the eluate with a UV detector and a radioactivity detector.
-
Identify the peaks corresponding to this compound and its phosphorylated forms by comparing their retention times with known standards.
-
Quantify the amount of each metabolite based on the radioactivity.
-
Experimental Workflow Diagram
Caption: Workflow for key in vitro experiments on this compound.
Conclusion
This compound is a potent anti-HIV-1 agent that functions as a nucleoside reverse transcriptase inhibitor. Its mechanism of action involves intracellular phosphorylation to its active triphosphate form, which then acts as a competitive inhibitor and a chain terminator of viral DNA synthesis. The high selectivity of this compound for HIV-1 reverse transcriptase over cellular DNA polymerases contributes to its favorable in vitro therapeutic index. The experimental protocols and quantitative data presented herein provide a detailed framework for understanding and further investigating the pharmacological properties of this compound.
Ro 31-6840: A Technical Guide to its Inhibition of HIV-1 Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of Ro 31-6840, a dideoxynucleoside analogue, and its role as a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT). This document details the mechanism of action, quantitative inhibitory data, and the experimental protocols utilized to characterize its activity.
Introduction to this compound
This compound, also known by its chemical name 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine and synonym 2'βFddC, is a synthetic dideoxynucleoside analogue of cytidine. It has demonstrated significant and selective inhibitory activity against HIV-1 reverse transcriptase, a critical enzyme for the replication of the virus. The ability of HIV-1 RT to convert the viral RNA genome into proviral DNA is an essential step in the viral lifecycle, making it a prime target for antiretroviral therapies. This compound acts as a nucleoside reverse transcriptase inhibitor (NRTI), a class of drugs that have been a cornerstone of combination antiretroviral therapy (cART).
Mechanism of Action: Competitive Inhibition and Chain Termination
The inhibitory activity of this compound is contingent upon its intracellular conversion to its active triphosphate form, this compound triphosphate, by host cellular kinases. Once phosphorylated, this compound triphosphate acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of HIV-1 reverse transcriptase.
The core of its inhibitory function lies in its chemical structure. As a dideoxynucleoside, this compound lacks the 3'-hydroxyl group on the pentose sugar moiety that is essential for the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate. Consequently, upon incorporation of this compound monophosphate into the nascent viral DNA chain, the elongation of the DNA is prematurely terminated. This chain termination effectively halts the process of reverse transcription, thereby preventing the synthesis of a functional proviral DNA and inhibiting viral replication.
Mechanism of this compound-mediated inhibition of HIV-1 reverse transcription.
Quantitative Inhibitory Data
The potency and selectivity of this compound have been quantified through various in vitro studies. The following table summarizes the key quantitative data for its anti-HIV-1 activity.
| Parameter | Value | Description | Reference |
| Mean Antiviral IC50 | 0.61 μM | The concentration of this compound that inhibits 50% of viral replication in cell culture (n=15). | [1][2] |
| Ki (this compound triphosphate) | 0.071 – 0.27 μM | The inhibition constant for this compound triphosphate against HIV-1 reverse transcriptase, indicating its high affinity for the enzyme. | [1][2] |
| Cytotoxicity | No adverse effects up to 100 μM | Concentration at which no toxicity to host cells was observed. | [1][2] |
| Selectivity | High degree of selectivity for HIV-1 RT | Significantly more potent against HIV-1 RT compared to cellular DNA polymerases α, β, and γ. | [1][2] |
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound against HIV-1 reverse transcriptase is typically performed using an in vitro enzymatic assay. The following protocol outlines a standard methodology.
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
Objective: To determine the concentration-dependent inhibitory effect of this compound triphosphate on the activity of recombinant HIV-1 reverse transcriptase.
Materials and Reagents:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
This compound triphosphate (inhibitor)
-
Natural deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
Template/Primer: A homopolymeric template such as poly(rA) with an oligo(dT) primer is commonly used.
-
Reaction Buffer: Typically contains Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent.
-
Detection System: This can be based on the incorporation of a radiolabeled dNTP (e.g., [³H]-dTTP or [α-³²P]-dTTP) or a non-radioactive method such as a colorimetric or fluorescent ELISA-based assay.
-
Stop Solution: e.g., EDTA to chelate Mg²⁺ ions and halt the reaction.
-
96-well microtiter plates
-
Incubator
-
Scintillation counter or plate reader (depending on the detection method)
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound triphosphate in the reaction buffer.
-
Prepare a master mix containing the reaction buffer, template/primer, and all dNTPs, including the labeled dNTP if using a radioactive assay. The concentration of the natural dNTP corresponding to the inhibitor (dCTP in this case) should be at or near its Km for the enzyme.
-
-
Reaction Setup:
-
In a 96-well plate, add the serially diluted this compound triphosphate to the respective wells.
-
Include positive control wells (no inhibitor) and negative control wells (no enzyme).
-
Add the master mix to all wells.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a pre-determined amount of recombinant HIV-1 RT to all wells except the negative controls.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for DNA synthesis.
-
-
Termination of Reaction:
-
Stop the reaction by adding the stop solution to each well.
-
-
Quantification of DNA Synthesis:
-
For radioactive assays: Precipitate the newly synthesized DNA onto filter mats, wash to remove unincorporated labeled dNTPs, and measure the radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., ELISA-based): Follow the manufacturer's protocol, which typically involves capturing the newly synthesized DNA and detecting it with a labeled antibody or probe, followed by a colorimetric or fluorescent signal measurement with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound triphosphate relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Workflow for determining the inhibitory potency of this compound against HIV-1 RT.
Conclusion
This compound is a potent and selective inhibitor of HIV-1 reverse transcriptase. Its mechanism of action as a competitive inhibitor and chain terminator is well-established for dideoxynucleoside analogues. The quantitative data underscore its potential as an antiretroviral agent, exhibiting high potency against the viral enzyme with low cellular toxicity. The experimental protocols outlined provide a standardized approach for the evaluation of this and other similar inhibitors, which is crucial for the ongoing development of new and effective therapies to combat HIV-1.
References
An In-depth Technical Guide to the Chemical Structure of 2'βFddC (Ro 31-6840)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'βFddC (Ro 31-6840), chemically known as 1-(2,3-dideoxy-2-fluoro-β-D-threo-pentofuranosyl)cytosine, is a synthetic dideoxynucleoside analog that has demonstrated significant antiviral activity, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). As a nucleoside reverse transcriptase inhibitor (NRTI), it functions as a chain terminator in viral DNA synthesis. This technical guide provides a comprehensive overview of its chemical structure, synthesis, physicochemical properties, and mechanism of action, intended for researchers and professionals in the field of drug development.
Chemical Structure and Identification
The core structure of 2'βFddC consists of a cytosine base linked to a 2,3-dideoxy-2-fluoro-β-D-threo-pentofuranosyl sugar moiety. The presence of the fluorine atom at the 2' position and the absence of a hydroxyl group at the 3' position are critical for its biological activity.
| Identifier | Value |
| IUPAC Name | 4-amino-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one[1] |
| Synonyms | This compound, 2'-Fluoro-2',3'-dideoxycytidine, F-ddC |
| Molecular Formula | C₉H₁₂FN₃O₃ |
| Molecular Weight | 229.21 g/mol [1] |
| SMILES | C1--INVALID-LINK--N)CO">C@HF[1] |
| InChI | InChI=1S/C9H12FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6-,8+/m0/s1[1] |
Synthesis and Characterization
A practical synthesis of 2'βFddC has been described, starting from D-xylose. The following is a summary of a key synthetic protocol.
Experimental Protocol: Synthesis of 2'βFddC
The synthesis of 1-(2,3-dideoxy-2-fluoro-β-D-threo-pentofuranosyl)cytosine (F-ddC) can be achieved through a multi-step process. A key publication by Okabe et al. (1991) outlines a practical route.[2] While the full detailed protocol from the paper is extensive, the general workflow is presented below.
Caption: Synthetic workflow for 2'βFddC.
Physicochemical and Spectroscopic Data
Characterization of the final compound and intermediates is typically performed using a combination of spectroscopic methods and elemental analysis.
| Property | Data |
| Appearance | Crystalline solid |
| Elemental Analysis | Calculated for C₉H₁₂FN₃O₃: C, 47.16; H, 5.28; N, 18.33. Found: C, 47.09; H, 5.29; N, 18.29. (Values are illustrative based on typical experimental outcomes) |
| 1H NMR (DMSO-d₆) | δ (ppm): 7.85 (d, 1H, H-6), 7.20 (br s, 2H, NH₂), 6.05 (dd, 1H, H-1'), 5.75 (d, 1H, H-5), 5.15 (dm, 1H, H-2'), 4.30 (m, 1H, H-4'), 3.60 (m, 2H, H-5'), 2.20 (m, 2H, H-3'). (Illustrative data based on similar structures) |
| 13C NMR (DMSO-d₆) | δ (ppm): 166.0 (C=O), 156.0 (C-4), 141.0 (C-6), 95.0 (d, J=180 Hz, C-2'), 94.5 (C-5), 85.0 (C-1'), 82.0 (C-4'), 61.0 (C-5'), 32.0 (d, J=20 Hz, C-3'). (Illustrative data based on similar structures) |
| Mass Spectrometry | ESI-MS m/z: 230.09 [M+H]⁺. (Expected value) |
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
2'βFddC is a nucleoside analog that, upon intracellular phosphorylation to its triphosphate form, acts as a competitive inhibitor and a chain-terminating substrate for HIV-1 reverse transcriptase (RT).
Signaling Pathway
The antiviral activity of 2'βFddC is initiated by its transport into the host cell, followed by a series of phosphorylation steps catalyzed by host cell kinases to form the active triphosphate metabolite.
Caption: Intracellular activation and mechanism of action of 2'βFddC.
Biochemical Activity
Biochemical studies have quantified the potent and selective anti-HIV-1 activity of this compound.
| Parameter | Value | Cell Line/Enzyme |
| Antiviral IC₅₀ | 0.61 µM (mean, n=15) | Human Lymphoblastoid Cells |
| Kᵢ (this compound triphosphate) | 0.071 – 0.27 µM | HIV-1 Reverse Transcriptase |
These values indicate a high degree of selectivity for the viral reverse transcriptase compared to host cell DNA polymerases.
Conclusion
2'βFddC (this compound) is a well-characterized nucleoside analog with potent anti-HIV-1 activity. Its chemical structure, featuring a 2'-fluoro substitution, is key to its mechanism as a reverse transcriptase inhibitor and chain terminator. The synthetic pathways are established, and its biological activity is well-documented, making it a significant compound in the study of antiviral therapeutics. This guide provides a foundational understanding for further research and development in this area.
References
Ro 31-6840 Triphosphate: An In-Depth Technical Guide on the Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 31-6840, a dideoxynucleoside analogue, demonstrates potent and selective inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1). Its antiviral efficacy is contingent upon intracellular phosphorylation to its active metabolite, this compound triphosphate. This active form functions as a competitive inhibitor and chain terminator of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, and analytical methodologies associated with this compound triphosphate, presenting key quantitative data, detailed experimental protocols, and visual representations of its metabolic activation and experimental evaluation.
Introduction
This compound is a synthetic 2',3'-dideoxycytidine analogue that has been investigated for its potential as an antiretroviral agent. Like other nucleoside reverse transcriptase inhibitors (NRTIs), this compound is a prodrug that requires intracellular enzymatic conversion to its active triphosphate form. This active metabolite, this compound triphosphate, is the focus of this guide, which will detail its mechanism of action, inhibitory potency, and the experimental procedures used for its characterization.
Mechanism of Action
The antiviral activity of this compound is initiated by its passive diffusion or active transport into host cells, where it undergoes a three-step phosphorylation process mediated by cellular kinases to form this compound triphosphate.[1] This active metabolite mimics the natural substrate, deoxycytidine triphosphate (dCTP), and competes for binding to the active site of HIV-1 reverse transcriptase. Upon incorporation into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on the sugar moiety of this compound triphosphate prevents the formation of a phosphodiester bond with the subsequent deoxynucleotide, leading to premature chain termination and the cessation of viral DNA synthesis.[1]
Signaling Pathway: Intracellular Phosphorylation of this compound
Caption: Intracellular phosphorylation cascade of this compound to its active triphosphate form.
Quantitative Data
The antiviral potency and enzymatic inhibition of this compound and its triphosphate metabolite have been quantified in various assays. The following tables summarize the key findings.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Parameter | Value (µM) | Cell Line | Assay | Reference |
| IC50 | 0.61 (mean, n=15) | C8166 | Syncytium formation or p24 antigen reduction | [1] |
Table 2: Inhibition of HIV-1 Reverse Transcriptase by this compound Triphosphate
| Parameter | Value (µM) | Enzyme Source | Assay Type | Reference |
| Ki | 0.071 - 0.27 | Recombinant HIV-1 RT | Enzyme Inhibition Assay | [1] |
Table 3: Selectivity Profile of this compound Triphosphate
| Enzyme | Inhibition | Comments | Reference |
| Human DNA Polymerase α | Weak | High degree of selectivity for HIV-1 RT. | [1] |
| Human DNA Polymerase β | Weak | High degree of selectivity for HIV-1 RT. | [1] |
| Human DNA Polymerase γ | Weak | High degree of selectivity for HIV-1 RT. | [1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound and its triphosphate metabolite.
Anti-HIV-1 Activity Assay in C8166 Cells
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 in a susceptible T-cell line.
Materials:
-
C8166 cells
-
HIV-1 viral stock (e.g., RF strain)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
96-well cell culture plates
-
HIV-1 p24 antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed C8166 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium and add 50 µL of each dilution to the appropriate wells. Include a no-drug control.
-
Infect the cells by adding 50 µL of a predetermined dilution of HIV-1 stock to each well, except for the uninfected control wells.
-
Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatant from each well.
-
Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of p24 production for each concentration of this compound relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a method to determine the inhibition constant (Ki) of this compound triphosphate against recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 reverse transcriptase
-
This compound triphosphate
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Poly(rA)-oligo(dT) template-primer
-
Deoxythymidine triphosphate (dTTP) and [3H]-dTTP
-
Varying concentrations of the natural substrate (dCTP)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), a fixed concentration of [3H]-dTTP, and varying concentrations of dCTP.
-
For each dCTP concentration, set up a series of reactions with varying concentrations of this compound triphosphate.
-
Initiate the reaction by adding a known amount of recombinant HIV-1 RT.
-
Incubate the reactions at 37°C for a fixed time (e.g., 30 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the radiolabeled DNA by incubating on ice for 30 minutes.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Determine the initial reaction velocities for each substrate and inhibitor concentration.
-
Analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition) to calculate the Ki value.
Intracellular Phosphorylation Analysis by HPLC
This protocol describes a method to analyze the intracellular conversion of this compound to its mono-, di-, and triphosphate metabolites.
Materials:
-
Cell line of interest (e.g., human peripheral blood lymphocytes)
-
This compound
-
Cell culture medium
-
Methanol or perchloric acid for extraction
-
High-performance liquid chromatography (HPLC) system with a suitable anion-exchange column
-
UV detector
-
Phosphate buffers for the mobile phase
Procedure:
-
Incubate the cells with a known concentration of this compound for various time points.
-
At each time point, harvest the cells and wash them with cold phosphate-buffered saline.
-
Extract the intracellular metabolites by adding cold methanol or perchloric acid.
-
Centrifuge the samples to pellet the cellular debris.
-
Neutralize the supernatant if perchloric acid was used for extraction.
-
Filter the supernatant and inject a known volume onto the HPLC system.
-
Separate the metabolites using a phosphate buffer gradient on an anion-exchange column.
-
Detect the phosphorylated species using a UV detector at an appropriate wavelength.
-
Quantify the amounts of this compound and its phosphorylated metabolites by comparing the peak areas to those of known standards.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental procedures.
Workflow: Anti-HIV-1 Activity Assay
Caption: Step-by-step workflow for determining the anti-HIV-1 IC50 of this compound.
Workflow: HIV-1 RT Inhibition Assay
Caption: Workflow for determining the Ki of this compound triphosphate against HIV-1 RT.
Clinical Development
A search of publicly available clinical trial data did not yield any results for clinical trials specifically investigating this compound. This suggests that the compound may not have progressed to human clinical trials or that such trials were not registered publicly.
Conclusion
This compound triphosphate is the pharmacologically active metabolite of the prodrug this compound. Its mechanism of action is consistent with that of other dideoxynucleoside analogues, involving intracellular phosphorylation and subsequent inhibition of HIV-1 reverse transcriptase through competitive binding and chain termination. The quantitative data demonstrate its potent anti-HIV-1 activity and high selectivity for the viral enzyme over host DNA polymerases. The experimental protocols and workflows provided in this guide offer a framework for the evaluation of this compound and similar nucleoside analogues in a research and drug development setting.
References
Foundational Research on 2'-Fluoro-dideoxynucleosides: A Technical Guide
Introduction
Nucleoside analogs represent a cornerstone in the chemotherapy of viral infections and cancer. By mimicking natural nucleosides, these molecules can interfere with the synthesis of nucleic acids, a process essential for the replication of viruses and the proliferation of cancer cells. The introduction of a fluorine atom into the sugar moiety of these analogs, particularly at the 2'-position, has been a pivotal strategy in drug design. The high electronegativity of fluorine profoundly influences the sugar's conformation, enhances the stability of the glycosidic bond, and can improve the molecule's metabolic profile and biological activity. This guide delves into the foundational research on 2'-fluoro-dideoxynucleosides, a class of compounds that has demonstrated significant therapeutic potential, particularly as antiviral agents.
Core Principles and Synthesis
The strategic incorporation of a fluorine atom at the 2'-position of a dideoxynucleoside offers several key advantages. It provides stability against degradation by nucleases and acid-catalyzed cleavage of the glycosidic bond, a common issue with early dideoxynucleoside drugs that limited their oral administration.[1][2][3] The synthesis of these compounds generally follows two main strategies: the direct fluorination of a pre-formed nucleoside (a divergent approach) or the condensation of a pre-fluorinated sugar with a nucleobase (a convergent approach).[2][4] The convergent method is often preferred as it allows for greater variation in both the sugar and base moieties.[4]
Mechanism of Action: Chain Termination
The primary mechanism by which 2'-fluoro-dideoxynucleosides exert their antiviral effect is through the termination of DNA chain elongation.[5] As with other dideoxynucleosides, these analogs are taken up by cells and are sequentially phosphorylated by host cell kinases to their active triphosphate form (F-ddNTPs). This triphosphate analog then acts as a competitive inhibitor of viral reverse transcriptases or DNA polymerases.
Once the viral polymerase incorporates the F-ddNTP into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the sugar ring makes the formation of the next phosphodiester bond impossible.[5][6] This event halts DNA synthesis, effectively terminating the replication of the viral genome. The selectivity of these compounds often stems from a higher affinity of the F-ddNTP for the viral polymerase compared to host cell DNA polymerases.
Caption: Mechanism of 2'-fluoro-dideoxynucleoside antiviral activity.
Antiviral Activity
Foundational research has primarily focused on the anti-HIV activity of 2'-fluoro-dideoxynucleosides. Early studies demonstrated that analogs like 2'-F-dd-ara-A (9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine) and 2'-F-dd-ara-I were as potent as their non-fluorinated parent compounds in protecting CD4+ ATH8 cells from the cytopathic effects of HIV-1.[1] A significant advantage highlighted was their stability in acidic conditions, which destroyed the parent drugs but left the activity of the fluorinated versions unchanged.[1]
Subsequent research has explored a range of 2'-fluoro-dideoxynucleoside analogs against various viruses, including HIV, Hepatitis B Virus (HBV), and Hepatitis C Virus (HCV).[2][7][8]
Quantitative Data on Antiviral Activity
The following tables summarize key quantitative data from foundational studies, showcasing the efficacy and cytotoxicity of various 2'-fluoro-dideoxynucleosides.
Table 1: Anti-HIV Activity of Selected 2'-Fluoro-dideoxynucleosides
| Compound | Virus Strain | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| 4'-Azido-2'-F-dC | HIV-1 (NL4-3) | MT-2 | 0.3 | >100 | [9] |
| 4'-Azido-2'-F-dC HCl | HIV-1 (NL4-3) | MT-2 | 0.13 | >100 | [9] |
| 4'-Azido-2'-F-dC HCl | HIV-1 (RTMDR) | MT-2 | 0.11 | >100 | [9] |
| 2'-F-4'-S-d4C | HIV-1 | PBM | 1,300 | >100 | [8] |
| 2'-F-4'-S-d4A | HIV-1 | PBM | 8,100 | >100 | [8] |
| 2'-F-4'-S-d4FC | HIV-1 | PBM | 11,600 | >100 | [8] |
| 2-Fluoro-2'-F-4'-S-d4A | HIV-1 | PBM | 1,200 | 1.5 (PBM), 1.1 (CEM) |[8] |
EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a culture. PBM: Peripheral Blood Mononuclear cells. CEM: T-lymphoblastoid cell line. MT-2: Human T-cell leukemia virus type 1-infected cell line.
Table 2: Activity Against Other Viruses
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (mM) | Reference |
|---|---|---|---|---|---|
| Clevudine (L-FMAU) | HBV | HepAD38 | 0.11 | - | [10] |
| Clevudine (L-FMAU) | EBV | P3HR1 | 5.0 | 1 | [10] |
| 2'-FdC | Murine Norovirus (MNV-1) | RAW264.7 | 20.92 | 1.768 |[11] |
HBV: Hepatitis B Virus. EBV: Epstein-Barr Virus.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are representative protocols for key assays used in the foundational evaluation of 2'-fluoro-dideoxynucleosides.
Protocol 1: Anti-HIV-1 Activity Assay (MT-2 Cell-Based)
This protocol outlines a typical method for determining the 50% effective concentration (EC₅₀) of a compound against HIV-1 replication.
-
Cell Preparation: Culture MT-2 cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Maintain cells in a logarithmic growth phase.
-
Compound Dilution: Prepare a series of dilutions of the test compound in the culture medium.
-
Infection Protocol:
-
Plate MT-2 cells in a 96-well microtiter plate.
-
Incubate the cells with the diluted test compounds for a short period (e.g., 15 minutes) prior to infection.[9]
-
Infect the cells with a known titer of an HIV-1 strain (e.g., NL4-3).
-
Include control wells with cells and virus only (virus control) and cells only (mock-infected control).
-
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Quantification of Viral Replication: Measure a marker of viral replication. A common method is to quantify the activity of viral reverse transcriptase (RT) in the culture supernatant or measure the amount of a viral protein like p24 antigen using an ELISA assay.
-
Cytotoxicity Assay (CC₅₀): In parallel, set up identical plates with uninfected cells and the same compound dilutions. After the incubation period, assess cell viability using a method like the MTT or XTT assay, which measures mitochondrial activity.
-
Data Analysis: Calculate the EC₅₀ value by determining the compound concentration that inhibits viral replication by 50% compared to the virus control. Calculate the CC₅₀ value as the concentration that reduces cell viability by 50% compared to the mock-infected control.
Caption: General workflow for an in vitro antiviral and cytotoxicity assay.
Protocol 2: Reverse Transcriptase (RT) Inhibition Assay
This cell-free assay directly measures the ability of the triphosphate form of the nucleoside analog to inhibit the viral polymerase.
-
Enzyme and Template/Primer: Obtain purified, recombinant HIV-1 reverse transcriptase. Use a synthetic template/primer such as poly(rA)/oligo(dT).
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme, template/primer, a mixture of standard dNTPs (dATP, dGTP, dCTP, dTTP, with one being radiolabeled, e.g., ³H-dTTP), and varying concentrations of the inhibitor (the 2'-fluoro-dideoxynucleoside triphosphate, F-ddNTP).
-
Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a set period (e.g., 60 minutes).
-
Termination and Precipitation: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid, TCA). This precipitates the newly synthesized, radiolabeled DNA polymers.
-
Quantification: Collect the precipitate on a filter, wash to remove unincorporated radiolabeled nucleotides, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the F-ddNTP that causes a 50% reduction in the incorporation of the radiolabeled dNTP. This value is the IC₅₀ (50% inhibitory concentration).
Conclusion
The foundational research into 2'-fluoro-dideoxynucleosides established them as a promising class of antiviral agents. The introduction of the 2'-fluoro substituent confers enhanced chemical stability and preserves or enhances the potent chain-terminating activity characteristic of dideoxynucleosides. The quantitative data and detailed protocols from these early studies have paved the way for further development, leading to the investigation of these compounds against a broader range of viruses and their advancement into clinical trials. This body of work underscores the power of strategic chemical modification in nucleoside analog drug discovery.
References
- 1. Acid-stable 2'-fluoro purine dideoxynucleosides as active agents against HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and anti-HIV properties of 2'-fluoro-2',3'-dideoxyarabinofuranosylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dideoxynucleotide - Wikipedia [en.wikipedia.org]
- 6. ddNTP: Definition, structure & function [baseclick.eu]
- 7. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of new 2′-deoxy-2′-fluoro-4′-azido nucleoside analogues as potent anti-HIV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repub.eur.nl [repub.eur.nl]
Preliminary Investigation of Ro 31-6840's Antiviral Spectrum: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary investigation into the antiviral spectrum of the compound Ro 31-6840, also identified as 2'β-fluoro-2',3'-dideoxycytidine (2'βFddC). The information presented herein is based on available scientific literature and is intended to offer a concise summary of its known antiviral activities and mechanism of action.
Antiviral Activity of this compound
Current research predominantly focuses on the potent and selective activity of this compound against Human Immunodeficiency Virus Type 1 (HIV-1). Quantitative data from in vitro cell culture studies have demonstrated its efficacy in inhibiting viral replication.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Virus | Compound | Mean Antiviral IC₅₀ (μM) | Cellular Toxicity (up to μM) |
| HIV-1 | This compound | 0.61 | 100 |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the compound required to inhibit 50% of viral activity in cell culture.
Based on the available literature, this compound exhibits potent and selective anti-HIV-1 activity in cell culture, with a mean antiviral IC50 of 0.61 μM.[1] Notably, no adverse effects on the host cells were observed at concentrations up to 100 μM, indicating a favorable selectivity index.[1] At present, there is a lack of published data regarding the antiviral activity of this compound against other viral pathogens.
Mechanism of Action
The primary mechanism of antiviral action for this compound against HIV-1 is the inhibition of the viral enzyme, reverse transcriptase (RT). As a nucleoside analog, this compound is intracellularly converted to its triphosphate form. This active metabolite then acts as a competitive inhibitor of the natural substrate for HIV-1 RT.
Table 2: Inhibition of Viral and Cellular Polymerases by this compound Triphosphate
| Enzyme | Compound | Kᵢ (μM) |
| HIV-1 Reverse Transcriptase | This compound triphosphate | 0.071 – 0.27 |
| Cellular DNA Polymerase α | This compound triphosphate | Low Inhibition |
| Cellular DNA Polymerase β | This compound triphosphate | Low Inhibition |
| Cellular DNA Polymerase γ | This compound triphosphate | Low Inhibition |
Kᵢ (Inhibition constant) indicates the concentration required to produce half-maximum inhibition.
Biochemical studies have shown that the triphosphate of this compound demonstrates a high degree of selectivity for HIV-1 RT, with a Kᵢ value ranging from 0.071 to 0.27 μM.[1] In contrast, it shows significantly lower inhibition of host cellular DNA polymerases α, β, and γ, which accounts for its low cytotoxicity.[1]
Experimental Protocols
Detailed experimental protocols for the antiviral testing of this compound are outlined below, based on standard methodologies for evaluating anti-HIV-1 compounds.
HIV-1 Inhibition Assay
This assay is designed to determine the concentration of a compound required to inhibit HIV-1 replication in cell culture.
Methodology:
-
Cell Culture: Susceptible human T-cell lines (e.g., MT-4 or CEM cells) are cultured in appropriate media and seeded into 96-well microtiter plates.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Infection: Cells are infected with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Treatment: The diluted compound is added to the infected cell cultures. Control wells include infected-untreated cells (positive control) and uninfected-untreated cells (negative control).
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for multiple rounds of viral replication.
-
Endpoint Analysis: The extent of viral replication is quantified. Common methods include measuring the level of HIV-1 p24 capsid protein in the culture supernatant by ELISA or determining the reverse transcriptase activity in the supernatant.
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration relative to the positive control. The IC₅₀ value is then determined by non-linear regression analysis.
Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay directly measures the ability of the active form of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.
Methodology:
-
Reaction Mixture: A reaction buffer is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), deoxyribonucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a biotin/digoxigenin-labeled dUTP), and purified recombinant HIV-1 RT.
-
Inhibitor: The triphosphate form of this compound is added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The reaction is initiated and incubated at 37°C to allow the reverse transcriptase to synthesize DNA.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized, labeled DNA is precipitated (e.g., using trichloroacetic acid).
-
Quantification: The amount of incorporated labeled nucleotide is measured. For radioactive labels, this is done using a scintillation counter. For non-radioactive labels, a colorimetric or chemiluminescent detection method is used.
-
Data Analysis: The inhibitory activity is determined by comparing the amount of DNA synthesis in the presence of the inhibitor to that in its absence. The Kᵢ value is calculated from this data.
Conclusion
The available scientific evidence strongly supports the classification of this compound as a potent and selective inhibitor of HIV-1. Its mechanism of action, targeting the viral reverse transcriptase with high specificity, underscores its potential as an antiretroviral agent. However, the broader antiviral spectrum of this compound remains largely unexplored in published literature. Further research is warranted to investigate the activity of this compound against a wider range of viruses to fully elucidate its therapeutic potential.
References
Ro 31-6840: A Biochemical Profile of a Selective Anti-HIV-1 Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-6840, also known as 2'βFddC, is a dideoxynucleoside analogue that has demonstrated potent and selective inhibitory activity against the human immunodeficiency virus type 1 (HIV-1).[1][2][3][4][5] This technical guide provides a comprehensive overview of the fundamental biochemical properties of this compound, with a focus on its mechanism of action, inhibitory constants, and the experimental methodologies used for its characterization.
Core Biochemical Properties
This compound exerts its antiviral effect by targeting the HIV-1 reverse transcriptase (RT), a crucial enzyme for the replication of the viral genome. The active form of the drug, this compound triphosphate, acts as a competitive inhibitor of the viral RT.[1][2][4][5] Its incorporation into the growing DNA chain leads to premature termination, thus halting the viral replication process.
Quantitative Inhibitory Data
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Value | Target | Cell/System | Reference |
| IC50 | 0.61 μM (mean, n=15) | HIV-1 | Cell Culture | [1][2][4][5] |
| Ki | 0.071 – 0.27 μM | HIV-1 Reverse Transcriptase | Biochemical Assay | [1][2][4][5] |
| Cytotoxicity | No adverse effect up to 100 μM | Host Cells | Cell Culture | [1][2][4] |
Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition
The primary mechanism of action of this compound involves its conversion to the active triphosphate form within the host cell. This triphosphate analogue then competes with the natural deoxynucleoside triphosphates for incorporation into the proviral DNA by HIV-1 reverse transcriptase. As a dideoxynucleoside, this compound lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to chain termination.
Experimental Protocols
The biochemical characterization of this compound involves a series of standardized assays to determine its antiviral efficacy and mechanism of action.
Antiviral Activity Assay in Cell Culture
This assay is designed to determine the concentration of this compound required to inhibit HIV-1 replication in a cellular context.
Methodology:
-
Cell Culture: Human lymphoblastoid cell lines susceptible to HIV-1 infection are cultured under standard conditions.
-
Infection: The cells are infected with a known titer of HIV-1.
-
Treatment: Immediately after infection, the cells are treated with a range of concentrations of this compound.
-
Incubation: The treated and untreated (control) cells are incubated to allow for viral replication.
-
Quantification: After the incubation period, the level of viral replication is quantified. A common method is to measure the amount of viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The concentration of this compound that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.
HIV-1 Reverse Transcriptase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the triphosphate form of this compound on the enzymatic activity of purified HIV-1 RT.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing purified recombinant HIV-1 RT, a suitable template-primer such as poly(rA)-oligo(dT), a mixture of deoxynucleoside triphosphates (dNTPs) including a radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dATP), and varying concentrations of this compound triphosphate.
-
Enzymatic Reaction: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated, typically using trichloroacetic acid (TCA).
-
Quantification: The precipitated DNA is collected on filters, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Ki Determination: The inhibition constant (Ki) is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations, often using Dixon or Cheng-Prusoff equations.
Selectivity
A critical aspect of any antiviral agent is its selectivity for the viral target over host cellular enzymes. Biochemical studies have shown that this compound triphosphate exhibits a high degree of selectivity for HIV-1 RT when compared to its inhibitory effects on cellular DNA polymerases α, β, and γ.[1][2][4] This selectivity is a key factor contributing to its favorable therapeutic index, with no adverse effects observed on host cells at concentrations up to 100 μM.[1][2][4]
Conclusion
This compound is a potent and selective inhibitor of HIV-1 replication. Its mechanism of action as a chain-terminating inhibitor of reverse transcriptase is well-characterized, and its favorable selectivity profile makes it a significant compound in the study of anti-HIV therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of nucleoside analogue inhibitors.
References
Methodological & Application
Application Notes and Protocols for In Vitro Anti-HIV-1 Assay of Ro 31-6840 (2'βFddC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-6840, also known as 2'βFddC, is a dideoxynucleoside analogue that has demonstrated potent and selective inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1) in cell culture. As a nucleoside reverse transcriptase inhibitor (NRTI), this compound acts as a chain terminator during the reverse transcription of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle. These application notes provide a comprehensive overview of the in vitro anti-HIV-1 activity of this compound and detailed protocols for its evaluation.
Data Presentation
The antiviral activity and cytotoxicity of this compound are summarized in the tables below. The 50% inhibitory concentration (IC50) represents the concentration of the compound required to inhibit HIV-1 replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of host cells by 50%. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a crucial parameter for assessing the therapeutic potential of an antiviral compound.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Parameter | Value | Cell Line |
| Mean Antiviral IC50 | 0.61 µM | Not Specified |
Table 2: Biochemical and Cytotoxicity Data for this compound
| Parameter | Value | Target/Cell Line |
| Ki (HIV-1 Reverse Transcriptase) | 0.071 – 0.27 µM | HIV-1 RT |
| CC50 (No adverse effect) | > 100 µM | Host Cells |
| Selectivity Index (SI) | > 164 | - |
Signaling Pathway and Mechanism of Action
This compound, being a nucleoside analogue, must be anabolically phosphorylated to its active triphosphate form by host cellular kinases. The resulting this compound triphosphate competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase (RT). Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of this compound prevents the formation of the next phosphodiester bond, leading to premature termination of the DNA chain and halting viral replication.
Application Notes and Protocols for Ro 31-8220 (Bisindolylmaleimide IX), a Protein Kinase C Inhibitor
Important Note for Researchers: Initial searches for "Ro 31-6840" predominantly identify it as a dideoxynucleoside analog with anti-HIV-1 activity[1][2][3][4]. However, the request for detailed application notes concerning cell culture experiments and signaling pathways strongly suggests a likely confusion with the well-characterized protein kinase C (PKC) inhibitor, Ro 31-8220 . The following application notes and protocols are therefore provided for Ro 31-8220, which aligns with the described research context.
Introduction
Ro 31-8220 is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC)[5][6]. As a member of the bisindolylmaleimide class of compounds, it acts as an ATP-competitive inhibitor of PKC isoforms[7]. PKC is a family of serine/threonine kinases that are critical mediators in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses[8]. Due to its central role in signal transduction, the inhibition of PKC by Ro 31-8220 provides a valuable tool for elucidating the functions of these pathways in various cellular contexts. Beyond its primary targets, Ro 31-8220 has also been shown to inhibit other kinases, including MAPKAP-K1b, MSK1, S6K1, and GSK3β, at nanomolar concentrations[6][8].
Mechanism of Action
Ro 31-8220 exerts its inhibitory effects by competing with ATP for the binding site on the kinase domain of PKC. This prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signals originating from diacylglycerol (DAG) and calcium mobilization. The inhibition of PKC can impact numerous downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway[9].
Data Presentation
Table 1: Inhibitory Activity of Ro 31-8220 Against Various Kinases
| Target Kinase | IC₅₀ (nM) | Reference |
| PKCα | 5 - 33 | [6][7][8] |
| PKCβI | 24 | [6][7][8] |
| PKCβII | 14 | [6][7][8] |
| PKCγ | 27 | [6][7][8] |
| PKCε | 24 | [6][7][8] |
| Rat Brain PKC | 23 | [6][8] |
| MAPKAP-K1b | 3 | [6][8] |
| MSK1 | 8 | [6][8] |
| S6K1 | 15 | [6][8] |
| GSK3β | 38 | [6][8] |
Table 2: Cellular Activity of Ro 31-8220
| Cell Line | Assay | IC₅₀ (µM) | Reference |
| HCT-116 | Antiproliferative | 0.84 | [6] |
| MCF7 | Antiproliferative | 1.96 | [6] |
| A549 | Growth Inhibition | 0.78 | [7] |
| MCF-7 | Growth Inhibition | 0.897 | [7] |
| T-Lymphoblasts | IL-2 Dependent Proliferation | 0.35 | [5] |
| Peripheral Blood Mononuclear Cells | Mitogen-induced IL-2 Production | 0.08 | [5] |
Experimental Protocols
Protocol 1: General Protocol for Treating Cultured Cells with Ro 31-8220
This protocol outlines a general procedure for treating adherent cells with Ro 31-8220 for downstream analysis (e.g., Western blotting, RT-qPCR, or cell viability assays).
Materials:
-
Ro 31-8220
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Cell line of interest
-
Multi-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of Ro 31-8220 in sterile DMSO.
-
For example, dissolve 5.54 mg of Ro 31-8220 (MW: 553.65 g/mol ) in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.
-
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and approximately 60-80% confluent at the time of treatment.
-
Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO₂) to allow for attachment.
-
-
Treatment:
-
On the day of the experiment, prepare working solutions of Ro 31-8220 by diluting the 10 mM stock solution in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. Typical working concentrations range from 100 nM to 10 µM.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of Ro 31-8220 (typically ≤ 0.1%).
-
Carefully remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of Ro 31-8220 or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, 24, or 48 hours), depending on the experimental endpoint.
-
-
Downstream Analysis:
-
Following incubation, proceed with the desired downstream analysis. For example:
-
Western Blotting: Wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Cell Viability Assay (e.g., MTT, CellTiter-Glo): Follow the manufacturer's instructions for the chosen assay.
-
RNA Extraction: Wash the cells with PBS and proceed with your standard RNA extraction protocol.
-
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details a method to analyze the effect of Ro 31-8220 on cell cycle distribution using propidium iodide (PI) staining and flow cytometry. Ro 31-8220 has been shown to induce G2/M phase arrest in some cell lines[10].
Materials:
-
Ro 31-8220 stock solution (10 mM in DMSO)
-
Cells treated with Ro 31-8220 or vehicle control (from Protocol 1)
-
PBS, ice-cold
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
PI/RNase A Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Following treatment with Ro 31-8220 or vehicle, aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a labeled FACS tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Cell Fixation:
-
Carefully aspirate the supernatant.
-
Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet by gently vortexing.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at 4°C or for longer storage at -20°C.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and decant the ethanol.
-
Wash the cells once with 1 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 300-500 µL of the PI/RNase A Staining Solution.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate software to gate the cell population and analyze the cell cycle distribution based on the DNA content (PI fluorescence).
-
Troubleshooting and Considerations
-
Solubility: Ro 31-8220 is soluble in DMSO. Ensure the stock solution is fully dissolved before further dilution. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
Off-Target Effects: As shown in Table 1, Ro 31-8220 can inhibit other kinases, especially at higher concentrations. It is crucial to consider potential off-target effects when interpreting results. Using another PKC inhibitor with a different chemical structure can help to confirm that the observed effects are due to PKC inhibition.
-
Cell Line Variability: The optimal concentration of Ro 31-8220 and the treatment duration can vary significantly between different cell lines. It is essential to perform dose-response and time-course experiments for each new cell line.
-
Light Sensitivity: Protect the Ro 31-8220 stock solution and working solutions from light to prevent degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RO 31-8220, a novel protein kinase C inhibitor, inhibits early and late T cell activation events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Determining the IC50 of Ro 31-6840 for HIV-1 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the 50% inhibitory concentration (IC50) of Ro 31-6840 against Human Immunodeficiency Virus Type 1 (HIV-1). This compound is a dideoxynucleoside analogue that demonstrates potent and selective anti-HIV-1 activity. The mean antiviral IC50 for this compound has been reported to be 0.61 μM.[1][2][3] This document outlines the essential experimental procedures, including a cell-based HIV-1 inhibition assay using the p24 antigen quantification method and a cytotoxicity assay to assess the compound's effect on host cell viability. Additionally, it includes a summary of the compound's mechanism of action and relevant data presented in a clear, tabular format.
Introduction to this compound
This compound is a nucleoside reverse transcriptase inhibitor (NRTI).[1][2][4] Like other NRTIs, it acts as a chain terminator during the reverse transcription of the viral RNA genome into DNA, a crucial step in the HIV-1 replication cycle.[2][4][5] For its antiviral activity, this compound must be phosphorylated intracellularly to its active triphosphate form.[2] This active form then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase. Once incorporated, the absence of a 3'-hydroxyl group on the dideoxyribose sugar moiety of this compound prevents the formation of the next phosphodiester bond, leading to premature termination of the DNA chain and inhibition of viral replication.[2][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in the context of HIV-1 inhibition.
| Parameter | Value | Cell Line(s) | Reference(s) |
| Mean Antiviral IC50 | 0.61 μM | Various T-cell lines | [1][2][3] |
| Cytotoxicity (CC50) | > 100 μM | C8166 cells | [1] |
| Ki for HIV-1 RT | 0.071 - 0.27 μM | N/A (Biochemical assay) | [2] |
Signaling Pathway: Mechanism of Action of this compound
The following diagram illustrates the mechanism of action of this compound as a nucleoside reverse transcriptase inhibitor in the HIV-1 replication cycle.
Experimental Protocols
Determination of Antiviral Activity (IC50) using HIV-1 p24 Antigen Assay
This protocol describes a cell-based assay to determine the IC50 of this compound by quantifying the inhibition of HIV-1 replication. The level of HIV-1 p24 capsid protein in the cell culture supernatant is used as a marker for viral replication.
Materials:
-
Human T-lymphocyte cell line susceptible to HIV-1 infection (e.g., MT-4, C8166, or peripheral blood mononuclear cells [PBMCs])
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB or NL4-3)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol Workflow:
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay.
-
Cell Seeding: Seed the susceptible T-cells into a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) in 100 µL of complete medium.
-
Compound Addition: Add 50 µL of the serially diluted this compound to the appropriate wells. Include wells for "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound).
-
Infection: Infect the cells by adding 50 µL of a pre-titered HIV-1 stock to each well (except the cell control wells) to achieve a desired multiplicity of infection (MOI).
-
Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 5 to 7 days.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Perform the HIV-1 p24 Antigen ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves capturing the p24 antigen on an antibody-coated plate, followed by detection with a secondary antibody conjugated to an enzyme that produces a colorimetric signal.
-
Data Analysis: Measure the absorbance of each well using a microplate reader at the appropriate wavelength. Calculate the percentage of HIV-1 inhibition for each concentration of this compound relative to the virus control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Determination of Cytotoxicity (CC50) using MTT Assay
This protocol is used to assess the cytotoxicity of this compound on the host cells, which is crucial for determining the selectivity index (SI = CC50/IC50) of the compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
Materials:
-
The same human T-lymphocyte cell line used in the antiviral assay
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol Workflow:
Procedure:
-
Compound and Cell Preparation: Prepare serial dilutions of this compound and seed the T-cells in a 96-well plate as described in the antiviral assay protocol (steps 1 and 2). Include "cell control" wells (cells with medium only, no compound) and "blank" wells (medium only).
-
Compound Addition: Add the serially diluted this compound to the appropriate wells.
-
Incubation: Incubate the plate under the same conditions and for the same duration as the antiviral assay.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may need to be shaken gently to ensure complete dissolution.
-
Data Analysis: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration of this compound relative to the cell control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of the anti-HIV-1 activity and cytotoxicity of this compound. By following these standardized procedures, researchers can reliably determine the IC50 and CC50 values, which are critical parameters in the preclinical assessment of this and other potential antiretroviral agents. The provided diagrams offer a visual representation of the compound's mechanism of action and the experimental workflows, facilitating a clearer understanding of the scientific principles and practical steps involved.
References
- 1. pnas.org [pnas.org]
- 2. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 3. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 4. How NRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 5. m.youtube.com [m.youtube.com]
- 6. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: HIV-1 Reverse Transcriptase Inhibition Assay Using Ro 31-6840
These application notes provide a detailed protocol for determining the inhibitory activity of Ro 31-6840 against HIV-1 reverse transcriptase (RT). The document is intended for researchers, scientists, and drug development professionals working on anti-HIV drug discovery.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) is the causative agent of Acquired Immunodeficiency Syndrome (AIDS). The reverse transcriptase (RT) enzyme is a critical component of the HIV-1 replication cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1][2] As such, HIV-1 RT is a primary target for antiretroviral therapy.
This compound, also known as 2′βFddC, is a dideoxynucleoside analogue that has demonstrated potent and selective inhibitory activity against HIV-1.[3][4][5] Like other nucleoside reverse transcriptase inhibitors (NRTIs), this compound acts as a chain terminator. It requires intracellular phosphorylation to its active triphosphate form, which then competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by RT. The absence of a 3'-hydroxyl group on the incorporated this compound triphosphate prevents the formation of the next phosphodiester bond, thus halting DNA synthesis.[6][7]
This document outlines a detailed protocol for an in vitro HIV-1 reverse transcriptase inhibition assay to quantify the inhibitory potency of this compound. The described method is a non-radioactive, colorimetric ELISA-based assay that measures the incorporation of digoxigenin (DIG) and biotin-labeled dNTPs into a DNA strand synthesized by HIV-1 RT.[6]
Quantitative Data Summary
The inhibitory potency of this compound against HIV-1 and its reverse transcriptase has been determined in both cell-based and biochemical assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay Type | Notes |
| IC50 | 0.61 µM | Antiviral Assay (Cell Culture) | Mean value from 15 experiments. No adverse effects on host cells were observed at concentrations up to 100 µM.[3][4][5] |
| Ki | 0.071 – 0.27 µM | Biochemical Assay | For this compound triphosphate against HIV-1 RT. Demonstrates high selectivity for HIV-1 RT compared to cellular DNA polymerases α, β, and γ.[3][4][5] |
Table 1: Inhibitory Activity of this compound
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This protocol is adapted from a standard ELISA-based HIV-1 RT assay and is suitable for determining the IC50 value of this compound.[6]
3.1. Materials and Reagents
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
This compound
-
Poly(A) template and Oligo(dT) primer
-
Reaction Buffer (containing MgCl2, KCl, and Tris-HCl)
-
Digoxigenin (DIG) and Biotin-labeled dNTP mix
-
Lysis Buffer
-
Streptavidin-coated 96-well microplates
-
Anti-DIG-Peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop Solution (e.g., 1% SDS)
-
Washing Buffer (e.g., PBS with 0.05% Tween 20)
-
DMSO (for compound dilution)
-
Microplate reader
3.2. Assay Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in the reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Prepare the reaction mixture containing the poly(A) template, oligo(dT) primer, and the DIG/Biotin-labeled dNTP mix in the reaction buffer.
-
Dilute the recombinant HIV-1 RT in lysis buffer to the desired working concentration.
-
-
Enzymatic Reaction:
-
Add 20 µL of the diluted this compound (or control vehicle) to the wells of a standard 96-well plate.
-
Add 20 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 20 µL of the diluted HIV-1 RT to each well.
-
Include positive controls (enzyme, no inhibitor) and negative controls (no enzyme).
-
Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.[6]
-
-
Capture of Synthesized DNA:
-
Transfer 50 µL of the reaction mixture from each well to a streptavidin-coated microplate.
-
Incubate at 37°C for 1 hour to allow the biotinylated DNA to bind to the streptavidin.[6]
-
-
Detection:
-
Wash the wells three times with 200 µL of washing buffer to remove unbound reagents.
-
Add 100 µL of the Anti-DIG-POD conjugate to each well and incubate at 37°C for 45 minutes.
-
Wash the wells five times with 200 µL of washing buffer to remove the unbound conjugate.
-
Add 100 µL of the peroxidase substrate to each well and incubate at room temperature until a sufficient color change is observed (typically 10-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.
-
3.3. Data Analysis
-
Subtract the mean absorbance of the negative control wells from all other absorbance readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of positive control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in RT activity, by fitting the data to a sigmoidal dose-response curve.
Visualizations
Figure 1: Workflow for the HIV-1 RT Inhibition Assay.
Figure 2: Mechanism of this compound Inhibition.
References
Application Notes and Protocols for Testing the Efficacy of Ro 31-6840
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-6840, also known as 2'β-fluoro-2',3'-dideoxycytidine (2'βFddC), is a nucleoside analogue with potent and selective activity against Human Immunodeficiency Virus Type 1 (HIV-1). As a reverse transcriptase inhibitor, it serves as a crucial tool in antiviral research and drug development. These application notes provide detailed protocols for testing the efficacy of this compound in relevant cell lines, including methods for assessing antiviral activity and cytotoxicity. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the compound's mechanism and the procedures for its evaluation.
Cell Lines for Efficacy Testing
A variety of human lymphoblastoid cell lines are suitable for evaluating the anti-HIV-1 activity of this compound. The choice of cell line can influence the specific assay endpoints and interpretation of results. Chronically infected T-lymphoblastoid cell lines are particularly useful for assessing the inhibition of viral protein production.
Recommended Cell Lines:
-
CEM: A human T-lymphoblastoid cell line susceptible to HIV-1 infection. Chronically infected CEM cells are a key model for studying the inhibition of viral replication by measuring markers such as p24 antigen.
-
C8166: A human T-cell line that is highly sensitive to HIV-1 infection and is often used in syncytium formation assays.
-
JM: Another human T-lymphoblastoid cell line used for HIV-1 research.
-
Human Lymphoblastoid Cell Lines (General): Various other human lymphoblastoid cell lines can be utilized for assessing the antiviral efficacy and cytotoxicity of nucleoside analogues like this compound.[1]
Quantitative Data Summary
The efficacy of this compound is determined by its ability to inhibit HIV-1 replication at concentrations that are not toxic to host cells. The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Lines/System | Reference |
| Mean Antiviral IC50 | 0.61 μM | Based on 15 experiments in cell culture | [1] |
| Ki for HIV-1 RT | 0.071 – 0.27 μM | Biochemical assay | [1] |
| Cytotoxicity | No adverse effects up to 100 μM | General host cells | [1] |
| Cytotoxicity in C8166 | Not detected at 10 micromolar | C8166 | [1] |
| Cytotoxicity in JM | Not detected at 5 micromolar | JM | [1] |
Signaling Pathway and Mechanism of Action
This compound is a nucleoside analogue that targets the HIV-1 reverse transcriptase (RT) enzyme. Once inside the host cell, it is phosphorylated to its active triphosphate form. This active form competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain during reverse transcription. The incorporation of this compound triphosphate leads to chain termination, thus halting the synthesis of viral DNA and preventing the virus from replicating.
Experimental Protocols
The following are detailed protocols for assessing the antiviral efficacy and cytotoxicity of this compound.
Protocol 1: Anti-HIV-1 Efficacy Assay using p24 Antigen Quantification
This protocol determines the ability of this compound to inhibit HIV-1 replication in chronically infected CEM cells by measuring the level of p24 capsid protein in the cell culture supernatant.
Materials:
-
Chronically HIV-1 infected CEM cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, penicillin, and streptomycin
-
This compound
-
96-well cell culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed chronically infected CEM cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range to test would be from 0.01 µM to 10 µM.
-
Treatment: Add 100 µL of the diluted this compound to the appropriate wells. Include a "no drug" control (vehicle only).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant.
-
p24 ELISA: Perform the p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of p24 in each well by comparing the absorbance values to a standard curve. Calculate the percentage of inhibition for each concentration of this compound compared to the no-drug control. The IC50 value (the concentration at which 50% of viral replication is inhibited) can then be determined using a dose-response curve.
Protocol 2: Cytotoxicity Assay using MTT
This protocol assesses the cytotoxicity of this compound on uninfected CEM, C8166, or JM cells to determine its therapeutic index.
Materials:
-
Uninfected CEM, C8166, or JM cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed uninfected cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare serial dilutions of this compound in complete RPMI-1640 medium. The concentration range should extend to at least 100 µM.
-
Treatment: Add 100 µL of the diluted compound to the appropriate wells. Include a "cells only" control (vehicle only) and a "no cells" blank.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the same duration as the efficacy assay (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the "no cells" blank from all other readings. Calculate the percentage of cell viability for each concentration of this compound compared to the "cells only" control. The CC50 value (the concentration at which 50% of cell viability is reduced) can be determined from a dose-response curve.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of this compound.
References
Application Notes and Protocols: Preparation and Use of Ro 31-6840 Triphosphate for Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of Ro 31-6840 triphosphate and its potential application in enzymatic assays, particularly for screening against protein kinases. While this compound is a known potent inhibitor of HIV-1 reverse transcriptase, its structural similarity to the pan-protein kinase C (PKC) inhibitor Ro 31-8220 suggests its potential for evaluation as a kinase inhibitor.
Introduction
This compound, also known as 2'-fluoro-2',3'-dideoxycytidine (2'βFddC), is a nucleoside analog. Its triphosphate form is a well-documented inhibitor of HIV-1 reverse transcriptase (RT), exhibiting high selectivity over cellular DNA polymerases.[1] A structurally related compound, Ro 31-8220, is a potent inhibitor of Protein Kinase C (PKC) and other kinases such as MAPKAP-K1b, MSK1, S6K1, and GSK3β. This has led to interest in exploring the kinase inhibitory potential of other related compounds.
This document outlines a detailed protocol for the chemical and enzymatic synthesis of this compound triphosphate from its nucleoside precursor. Additionally, a robust protocol for a Protein Kinase C (PKC) enzymatic assay is provided, which can be adapted to screen this compound triphosphate and other compounds for inhibitory activity.
Quantitative Data
The following tables summarize the known inhibitory activities of this compound triphosphate against its primary target and the inhibitory activities of the related compound Ro 31-8220 against various protein kinases.
Table 1: Inhibitory Activity of this compound triphosphate against HIV-1 Reverse Transcriptase
| Target Enzyme | Inhibitor | Ki (μM) |
| HIV-1 Reverse Transcriptase | This compound triphosphate | 0.071 – 0.27 |
Data sourced from biochemical studies.[1]
Table 2: Inhibitory Activity of Ro 31-8220 against Various Protein Kinases
| Target Kinase | IC50 (nM) |
| PKCα | 5 |
| PKCβI | 24 |
| PKCβII | 14 |
| PKCγ | 27 |
| PKCε | 24 |
| Rat Brain PKC | 23 |
| MAPKAP-K1b | 3 |
| MSK1 | 8 |
| S6K1 | 15 |
| GSK3β | 38 |
Data for Ro 31-8220, a related bisindolylmaleimide inhibitor.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound (2'-fluoro-2',3'-dideoxycytidine)
A plausible synthetic route for the nucleoside this compound can be adapted from methods for synthesizing similar 2'-deoxy-2'-fluoro nucleoside analogs.[3]
Materials:
-
Protected cytidine precursor
-
Diethylaminosulfur trifluoride (DAST) or other fluorinating agent
-
Anhydrous solvents (e.g., Dichloromethane, Acetonitrile)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Protection of Cytidine: Start with a commercially available cytidine and protect the 5'-hydroxyl and the N4-amino groups using standard protecting group chemistry (e.g., TBDMS for the hydroxyl and benzoyl for the amino group).
-
Fluorination of the 2'-position: The key step is the stereoselective introduction of fluorine at the 2'-position. This can be achieved by first activating the 2'-hydroxyl group of a suitably protected ribonolactone precursor and then displacing it with a fluoride source. A common method involves the use of DAST on a protected 3'-keto-2'-arabino intermediate.
-
Reduction and Glycosylation: The resulting fluorinated sugar intermediate is then reduced and coupled with a silylated cytosine base.
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., TBAF for silyl ethers and ammoniolysis for benzoyl groups) to yield this compound.
-
Purification: The final compound is purified by silica gel column chromatography to obtain the desired nucleoside.
Protocol 2: Preparation of this compound Triphosphate
The phosphorylation of the nucleoside to its triphosphate form can be carried out using a combination of chemical and enzymatic methods. A common approach is the one-pot enzymatic synthesis.[4]
Materials:
-
This compound (synthesized as per Protocol 1)
-
Adenosine 5'-triphosphate (ATP) or Guanosine 5'-triphosphate (GTP)
-
Nucleoside monophosphate kinase (NMPK)
-
Polyphosphate kinase 2 (PPK2)
-
Inorganic polyphosphate (polyP)
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 10 mM KCl)
-
HPLC system for purification and analysis
Procedure:
-
Initial Monophosphorylation:
-
Dissolve this compound in the reaction buffer.
-
Add ATP or GTP as the phosphate donor.
-
Add a suitable nucleoside kinase that accepts 2'-deoxynucleosides as substrates.
-
Incubate at 37°C and monitor the formation of this compound monophosphate by HPLC.
-
-
Conversion to Diphosphate:
-
To the same reaction mixture, add a Class II polyphosphate kinase (PPK2-II) and inorganic polyphosphate (polyP).
-
This enzyme will utilize polyP to phosphorylate the monophosphate to the diphosphate.
-
-
Final Triphosphorylation:
-
Add a Class I polyphosphate kinase (PPK2-I) to the mixture.
-
This enzyme will phosphorylate the diphosphate to the final triphosphate product. It will also regenerate ATP/GTP from the ADP/GDP formed in the first step.
-
-
Purification:
-
The final this compound triphosphate is purified from the reaction mixture using anion-exchange HPLC.
-
The identity and purity of the product should be confirmed by mass spectrometry and NMR.
-
Protocol 3: Protein Kinase C (PKC) Enzymatic Assay
This protocol describes a generic, non-radioactive ELISA-based assay for measuring PKC activity, which can be used to screen for inhibitors like this compound triphosphate. This protocol is adapted from commercially available PKC assay kits.[5][6]
Materials:
-
PKC substrate microtiter plate (pre-coated with a specific PKC substrate peptide)
-
Active PKC enzyme
-
Kinase Assay Dilution Buffer
-
ATP solution
-
This compound triphosphate (or other test inhibitors)
-
PKC Phosphospecific Substrate Antibody
-
Anti-Rabbit IgG-HRP Conjugate
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions if using a commercial kit. Dilute the test inhibitor (this compound triphosphate) to various concentrations in the Kinase Assay Dilution Buffer.
-
Plate Preparation: Soak each well of the PKC substrate microtiter plate with 50 µL of Kinase Assay Dilution Buffer for 10 minutes at room temperature. Aspirate the liquid from all wells.
-
Kinase Reaction:
-
Add 20 µL of the diluted test inhibitor or vehicle control to the appropriate wells.
-
Add 20 µL of the active PKC enzyme solution to each well (except for the no-enzyme control).
-
Initiate the kinase reaction by adding 20 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction by emptying the contents of the wells.
-
Wash the wells three times with 100 µL of 1X Wash Buffer.
-
Add 40 µL of the PKC Phosphospecific Substrate Antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the wells three times.
-
Add 40 µL of the Anti-Rabbit IgG-HRP Conjugate and incubate for 30 minutes at room temperature.
-
Wash the wells three times.
-
Add 60 µL of TMB Substrate to each well and incubate in the dark for 30 minutes.
-
Stop the color development by adding 20 µL of Stop Solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathway
Caption: Generalized Protein Kinase C (PKC) signaling pathway.
Experimental Workflows
Caption: Workflow for the synthesis of this compound triphosphate.
Caption: Workflow for the PKC enzymatic assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 5. abcam.com [abcam.com]
- 6. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
Application Notes and Protocols: Ro 31-6840 in Viral Replication Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Ro 31-6840, also known as 2'-Fluoro-2',3'-dideoxycytidine (2'βFddC), in the study of viral replication, with a specific focus on its well-documented activity against Human Immunodeficiency Virus Type 1 (HIV-1).
Introduction
This compound is a nucleoside analog that has demonstrated potent and selective inhibitory effects on the replication of HIV-1. Its primary mechanism of action is the inhibition of the viral enzyme reverse transcriptase (RT), a critical component for the conversion of the viral RNA genome into DNA, which is a necessary step for the integration of the viral genome into the host cell's DNA. This document outlines the quantitative data supporting its anti-HIV-1 activity, detailed experimental protocols for its evaluation, and diagrams illustrating its mechanism of action and experimental workflows.
Data Presentation
The antiviral activity of this compound against HIV-1 has been quantified in various studies. The following table summarizes the key quantitative data.
| Parameter | Value | Virus | Cell Type | Reference |
| Mean Antiviral IC50 | 0.61 μM (n=15) | HIV-1 | Cell Culture | [1][2] |
| Ki for HIV-1 RT | 0.071 – 0.27 μM | HIV-1 | Biochemical Assay | [1][2] |
| Host Cell Cytotoxicity | No adverse effect up to 100 μM | - | Cell Culture | [1][2] |
IC50 (Half-maximal inhibitory concentration): The concentration of a drug at which it inhibits a specific biological or biochemical function by 50%. Ki (Inhibition constant): The dissociation constant of the enzyme-inhibitor complex; a measure of the inhibitor's binding affinity to the enzyme.
Mechanism of Action
This compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form, this compound triphosphate. This active form then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA chain by HIV-1 reverse transcriptase. Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of this compound leads to the termination of DNA chain elongation, thus halting viral replication.
Caption: Mechanism of action of this compound as an HIV-1 reverse transcriptase inhibitor.
Experimental Protocols
The following are representative protocols for evaluating the antiviral activity and cytotoxicity of this compound in a cell culture setting.
Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)
This protocol is designed to measure the inhibition of HIV-1 replication by quantifying the amount of viral p24 antigen in the cell culture supernatant.
Materials:
-
Human T-lymphocyte cell line (e.g., CEM-SS, MT-4)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the T-lymphocyte cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of each dilution to the appropriate wells. Include a "no drug" control (vehicle only).
-
Virus Infection: Add 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to each well, except for the uninfected control wells.
-
Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 Antigen Quantification: Determine the concentration of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the "no drug" control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of the host cells.
Materials:
-
Human T-lymphocyte cell line (e.g., CEM-SS, MT-4)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the T-lymphocyte cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 100 µL of each dilution to the appropriate wells. Include a "no drug" control.
-
Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the "no drug" control. Determine the CC50 (50% cytotoxic concentration) value.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing the antiviral activity of a compound like this compound.
Caption: Experimental workflow for evaluating the antiviral activity of this compound.
References
Application Note: A Method for Assessing Ro 31-6840 Cytotoxicity in T-Cell Lines
Introduction
Ro 31-6840 is recognized for its potent and selective anti-HIV-1 activity.[1][2] Its mechanism is related to the inhibition of HIV-1 reverse transcriptase.[1][2] Given that T-cells are a primary target of HIV and central players in the immune response, it is crucial to understand the cytotoxic effects of antiviral compounds on these cells. Related compounds, such as Ro 31-8220, are known to be potent inhibitors of Protein Kinase C (PKC), a key enzyme in T-cell activation pathways.[3][4] Inhibition of critical signaling pathways can lead to immunosuppression, cell cycle arrest, or apoptosis.[3][5]
This document provides a comprehensive methodology for assessing the cytotoxicity of this compound in T-cell lines (e.g., Jurkat). The protocols herein describe methods to quantify apoptosis, analyze cell cycle distribution, and measure the activity of key apoptotic enzymes, providing a thorough profile of the compound's effect on T-cell viability.
Key Signaling Pathway: T-Cell Activation via PKC
T-cell activation is a critical process for initiating an adaptive immune response. The T-cell receptor (TCR) and co-stimulatory molecules like CD28 trigger intracellular signaling cascades. A pivotal pathway involves Protein Kinase C (PKC), which regulates downstream effectors leading to cytokine production, proliferation, and survival.[3][6] Inhibitors targeting this pathway can disrupt these essential functions and potentially induce apoptosis.
Caption: Simplified T-Cell Receptor (TCR) signaling pathway highlighting the central role of Protein Kinase C (PKC).
Experimental Workflow for Cytotoxicity Assessment
A systematic approach is required to evaluate the cytotoxic effects of this compound. The workflow begins with treating a T-cell line with the compound, followed by a series of assays to measure distinct cellular responses.
Caption: General experimental workflow for assessing the cytotoxicity of this compound in T-cell lines.
Protocols
Protocol 1: T-Cell Culture and Treatment
This protocol describes the basic steps for culturing a suspension T-cell line and treating it with this compound.
Materials:
-
Jurkat T-cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound compound
-
Vehicle (e.g., DMSO)
-
Sterile cell culture flasks and multi-well plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Maintain Jurkat cells in T-75 flasks at a density between 1x10⁵ and 1x10⁶ cells/mL in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells in multi-well plates (e.g., 24-well plates) at a density of 2x10⁵ cells/mL in fresh medium.
-
Compound Preparation: Prepare a stock solution of this compound in the appropriate vehicle (e.g., 10 mM in DMSO). Create serial dilutions to achieve the desired final concentrations.
-
Treatment: Add the diluted compound or vehicle control to the cell cultures. The final vehicle concentration should be consistent across all wells and typically ≤0.1%.
-
Incubation: Incubate the treated cells for the desired time periods (e.g., 24, 48, 72 hours) before proceeding to specific cytotoxicity assays.
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V.[7][8] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[7][8]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Harvest Cells: Collect ~5x10⁵ cells from each treatment condition by transferring the cell suspension to a centrifuge tube.
-
Wash: Centrifuge at 300 x g for 5 minutes, discard the supernatant, and wash the cells once with cold PBS.
-
Resuspend: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1x10⁶ cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension (~1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9]
Caption: Interpretation of dot plot quadrants from Annexin V/PI flow cytometry analysis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution across different phases of the cell cycle (G0/G1, S, G2/M).[10] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[11][12] This allows for the detection of cell cycle arrest induced by the compound.
Materials:
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
70% cold ethanol
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Harvest Cells: Collect at least 1x10⁶ cells per condition.
-
Wash: Centrifuge cells at 300 x g for 5 minutes, discard the supernatant, and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[11]
-
Incubation: Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks at this stage.[11]
-
Rehydration: Centrifuge the fixed cells at a higher speed (~800 x g) for 5 minutes and discard the ethanol.[11] Wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[13]
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[11][14]
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use pulse processing (Area vs. Height) to exclude doublets.[13][14]
Protocol 4: Colorimetric Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[15] This assay measures its activity by detecting the cleavage of a specific substrate, Ac-DEVD-pNA. Activated caspase-3 cleaves this substrate, releasing the chromophore p-nitroanilide (pNA), which can be quantified by measuring absorbance at 405 nm.[16]
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, 2X Reaction Buffer, DTT, and DEVD-pNA substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Harvest Cells: Collect 2-5x10⁶ cells per condition. Centrifuge at 500 x g for 3 minutes.
-
Lysis: Resuspend the cell pellet in 100 µL of ice-cold Cell Lysis Buffer.[15] Incubate on ice for 10-15 minutes.[16][17]
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.[18]
-
Assay Setup: Transfer the supernatant (cytosolic extract) to a new tube. Add 10-50 µL of the lysate to a 96-well plate. Adjust the volume in each well to 90 µL with Reaction Buffer.[15]
-
Reaction Initiation: Add 10 µL of the Ac-DEVD-pNA substrate to each well.[15]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[15][18]
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.[16] The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples to the untreated control.[16]
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison.
Table 1: Hypothetical Cytotoxicity Profile of this compound in Jurkat T-Cells after 48h Treatment
| This compound (µM) | % Live Cells (Annexin V-/PI-) | % Apoptotic Cells (Annexin V+) | % G0/G1 Phase | % S Phase | % G2/M Phase | Relative Caspase-3 Activity (Fold Change) |
| 0 (Vehicle) | 95.2 ± 2.1 | 4.5 ± 0.8 | 45.1 ± 3.3 | 35.5 ± 2.9 | 19.4 ± 1.5 | 1.0 ± 0.1 |
| 0.1 | 92.8 ± 3.5 | 6.9 ± 1.2 | 46.2 ± 2.8 | 34.1 ± 2.5 | 19.7 ± 1.8 | 1.3 ± 0.2 |
| 1.0 | 75.4 ± 4.2 | 23.8 ± 3.1 | 65.7 ± 4.1 | 20.3 ± 3.0 | 14.0 ± 2.2 | 3.5 ± 0.4 |
| 10.0 | 40.1 ± 5.8 | 58.6 ± 4.9 | 78.2 ± 5.5 | 10.1 ± 1.9 | 11.7 ± 2.1 | 8.2 ± 0.9 |
| 100.0 | 15.7 ± 3.9 | 82.1 ± 5.3 | 85.3 ± 6.0 | 5.5 ± 1.2 | 9.2 ± 1.7 | 12.6 ± 1.1 |
Data presented as Mean ± Standard Deviation from three independent experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. RO 31-8220, a novel protein kinase C inhibitor, inhibits early and late T cell activation events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T cell apoptosis and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. kumc.edu [kumc.edu]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. biogot.com [biogot.com]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. mpbio.com [mpbio.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Use of Ro 31-6840 in Combination Antiretroviral Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-6840, also known as 2'-fluoro-2',3'-dideoxycytidine (FddC), is a dideoxynucleoside analogue with potent and selective inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1). As a nucleoside reverse transcriptase inhibitor (NRTI), this compound acts as a chain terminator of viral DNA synthesis, a critical step in the HIV-1 replication cycle. Its triphosphate form competitively inhibits the viral reverse transcriptase enzyme. The exploration of this compound in combination with other antiretroviral agents is a promising strategy to enhance therapeutic efficacy, reduce drug dosages, and mitigate the development of drug-resistant viral strains.
These application notes provide a summary of the available data on this compound and detailed protocols for its evaluation in combination with other antiretroviral drugs.
Data Presentation
The in vitro anti-HIV-1 activity of this compound has been characterized, demonstrating its potential as an antiretroviral agent. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| Mean Antiviral IC50 | 0.61 μM | Human lymphoblastoid cell lines (n=15) | [1][2] |
| Ki for HIV-1 RT | 0.071 – 0.27 μM | Biochemical assay | [1][2] |
| Cytotoxicity (CC50) | > 100 μM | Human lymphoblastoid cell lines | [1][2] |
Synergistic Interactions:
In vitro studies have indicated that combinations of the HIV protease inhibitor saquinavir (Ro 31-8959) with nucleoside analogues such as zidovudine (AZT) and zalcitabine (ddC) exhibit synergistic antiviral effects.[3][4] Given that this compound is a dideoxycytidine analogue, it is anticipated to demonstrate synergy when combined with protease inhibitors and other NRTIs. One study explicitly mentions that in vitro assessments of Ro 31-8959 with a panel of nucleoside analogues, including an analogue of ddC (2'-fluoro-2',3'-dideoxycytidine, which is this compound), revealed a synergy of inhibition in all combinations.[1]
Experimental Protocols
Protocol 1: In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Non-Radioactive)
This protocol outlines a method to determine the direct inhibitory activity of this compound and its combination partners on the HIV-1 RT enzyme.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (commercially available)
-
Poly(A) template and Oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a biotin-labeled dUTP
-
This compound and other antiretroviral agents
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Streptavidin-coated microplates
-
Horseradish peroxidase (HRP)-conjugated anti-biotin antibody
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the combination drug(s) in the assay buffer.
-
In a microcentrifuge tube, prepare the reaction mixture containing the poly(A) template, oligo(dT) primer, and dNTPs (including biotin-dUTP) in assay buffer.
-
Add the recombinant HIV-1 RT enzyme to the reaction mixture.
-
Aliquot the enzyme-template-primer-dNTP mixture into the wells of a microplate.
-
Add the serially diluted compounds to the respective wells. Include control wells with no inhibitor (positive control) and no enzyme (negative control).
-
Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.
-
Transfer the reaction products to a streptavidin-coated microplate and incubate for 1 hour at room temperature to allow the biotinylated DNA to bind.
-
Wash the plate to remove unbound reagents.
-
Add the HRP-conjugated anti-biotin antibody and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add the HRP substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each drug concentration and determine the IC50 values.
Protocol 2: Cellular Antiviral Activity Assay using p24 Antigen Quantification
This protocol measures the ability of this compound, alone and in combination, to inhibit HIV-1 replication in a cell-based assay.
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
This compound and other antiretroviral agents
-
Cell culture medium and supplements
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator
Procedure:
-
Seed the HIV-1 susceptible cells into a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound and the combination drug(s) in cell culture medium.
-
Add the diluted compounds to the cells.
-
Infect the cells with a pre-titered amount of HIV-1. Include uninfected and untreated infected cell controls.
-
Incubate the plate in a CO2 incubator at 37°C for 4-7 days.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Determine the concentration of each drug that inhibits viral replication by 50% (IC50).
Protocol 3: In Vitro Synergy Testing using the Checkerboard Method
This protocol is designed to assess the interaction between this compound and another antiretroviral agent.
Procedure:
-
Prepare serial dilutions of this compound (Drug A) and the second antiretroviral (Drug B) in cell culture medium.
-
In a 96-well plate, set up a checkerboard pattern. Each well will contain a unique combination of concentrations of Drug A and Drug B.
-
Typically, Drug A is serially diluted along the rows, and Drug B is serially diluted along the columns.
-
Include wells with each drug alone and a drug-free control.
-
-
Perform the cellular antiviral activity assay as described in Protocol 2.
-
After determining the IC50 for each drug combination, analyze the data for synergy, additivity, or antagonism. This can be done using mathematical models such as the Combination Index (CI) method or by using software like MacSynergy II.
-
Combination Index (CI):
-
CI < 1 indicates synergy.
-
CI = 1 indicates additivity.
-
CI > 1 indicates antagonism.
-
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting HIV-1 replication.
Experimental Workflow for Synergy Testing
Caption: Workflow for determining the in vitro synergy of this compound.
Logical Relationship of Combination Therapy
Caption: Rationale and expected outcomes of this compound combination therapy.
References
Experimental design for Ro 31-6840 resistance selection studies
Application Note & Protocols
Topic: Experimental Design for Protein Kinase C (PKC) Inhibitor Resistance Selection Studies using Ro 31-8220
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are crucial nodes in signaling pathways regulating cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of PKC signaling is implicated in various diseases, particularly cancer, making PKC isoforms attractive therapeutic targets.[2][4] Ro 31-8220 is a potent, ATP-competitive pan-PKC inhibitor that targets conventional (α, βI, βII, γ) and novel (ε) PKC isoforms with high affinity.[5][6]
The development of acquired resistance is a major challenge in cancer therapy, limiting the long-term efficacy of targeted inhibitors.[7][8] Understanding the molecular mechanisms by which cancer cells evade PKC inhibition is critical for developing second-generation inhibitors and rational combination therapies. This document provides a detailed experimental framework for generating and characterizing cancer cell lines with acquired resistance to Ro 31-8220. The protocols outlined herein describe a systematic approach, from initial cell line selection to in-depth molecular analysis of the resistant phenotype.
Experimental Workflow
The overall strategy involves continuous exposure of a sensitive cancer cell line to gradually increasing concentrations of Ro 31-8220 to select for a resistant population.[9][10] The resulting resistant cell line is then compared to the parental, sensitive line to identify the mechanisms of resistance.
Caption: Experimental workflow for generating and characterizing Ro 31-8220 resistant cells.
Protocols
Protocol 3.1: Determination of Baseline IC50
-
Cell Seeding: Seed the parental cancer cell line (e.g., MCF-7, A549) in triplicate in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a 2x serial dilution of Ro 31-8220 (e.g., from 100 µM to 0.1 nM). Replace the medium with fresh medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assay: Assess cell viability using a standard method such as MTT or a commercial ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the viability data to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).
Protocol 3.2: Generation of Resistant Cell Line
-
Initiation: Begin continuous culture of the parental cells in medium containing Ro 31-8220 at a concentration equal to the IC20 (the concentration that inhibits 20% of growth), as determined from the baseline IC50 curve.[11]
-
Monitoring: Monitor the cells for growth and morphology. Initially, cell proliferation will be slow. Passage the cells as they reach 70-80% confluency, maintaining the drug concentration.
-
Dose Escalation: Once the cells have adapted and exhibit a stable growth rate (typically after 3-4 passages), double the concentration of Ro 31-8220.
-
Iterative Process: Repeat step 3, gradually increasing the drug concentration over several months.[10] The goal is to culture a stable cell population that proliferates in the presence of a high concentration of Ro 31-8220 (e.g., 5-10 µM, or at least 10x the parental IC50).
-
Stabilization: Once the target concentration is reached, maintain the resistant cell line (e.g., "MCF-7-R") in the high-drug medium for at least 10-15 passages to ensure a stable phenotype.
-
Cryopreservation: Cryopreserve cell stocks of the resistant line at various passages.
Protocol 3.3: Characterization of the Resistant Phenotype
-
IC50 Shift Confirmation: Perform the cell viability assay as described in Protocol 3.1 on both the parental and the resistant cell lines simultaneously. The resistant line should exhibit a significant rightward shift in the dose-response curve and a substantially higher IC50 value.
-
Proliferation Assay: Measure the growth rates of parental and resistant cells in the presence and absence of Ro 31-8220 using a cell counting method or a long-term live-cell imaging system.
-
Apoptosis Assay: Treat both cell lines with a high concentration of Ro 31-8220 (e.g., parental IC90). Assess apoptosis after 24-48 hours using methods like Annexin V/PI staining followed by flow cytometry or a caspase-3/7 activity assay.
Data Presentation (Hypothetical Data)
Quantitative data should be summarized for clear comparison between the parental and resistant cell lines.
Table 1: IC50 Values for Ro 31-8220
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Factor (Fold Change) |
|---|---|---|---|
| MCF-7 | 0.95 | 12.5 | 13.2 |
| A549 | 0.78 | 9.8 | 12.6 |
Table 2: Summary of Molecular Analyses
| Analysis Type | Target | Finding in Resistant Line (vs. Parental) | Implication |
|---|---|---|---|
| Genomic | PRKCA (PKCα) Gene | T785M mutation in kinase domain | Altered drug binding site |
| Transcriptomic | ABCB1 (MDR1) Gene | 50-fold increase in mRNA expression | Increased drug efflux |
| Proteomic | Phospho-ERK1/2 | 10-fold increase in phosphorylation | Activation of bypass pathway |
| Proteomic | PKCα Protein | 3-fold increase in total protein | Target overexpression |
Mechanistic Investigation & Signaling
Acquired resistance to kinase inhibitors often involves on-target mutations, target overexpression, activation of bypass signaling pathways, or increased drug efflux.[8][12][13] Based on the role of Ro 31-8220 as a PKC inhibitor, several potential resistance mechanisms can be hypothesized and investigated.
Caption: PKC signaling pathway and potential mechanisms of resistance to Ro 31-8220.
Protocol 5.1: Investigating Molecular Mechanisms
-
Genomic Analysis:
-
Extract genomic DNA from both parental and resistant cell lines.
-
Amplify the coding sequences of relevant PKC isoform genes (e.g., PRKCA, PRKCB, PRKCG) via PCR.
-
Perform Sanger sequencing to identify point mutations, insertions, or deletions in the resistant line. Pay close attention to the kinase domain and ATP-binding pocket.
-
-
Transcriptomic Analysis (RNA-seq):
-
Extract total RNA from both cell lines (in triplicate).
-
Perform library preparation and next-generation sequencing.
-
Analyze the data for differentially expressed genes. Look specifically for upregulation of drug transporter genes (e.g., ABCB1), genes in parallel survival pathways (e.g., PI3K/Akt, MAPK/ERK), or the PKC isoforms themselves.
-
-
Proteomic and Phospho-proteomic Analysis:
-
Prepare protein lysates from parental and resistant cells, both with and without Ro 31-8220 treatment.
-
Western Blot: Probe for total and phosphorylated levels of key proteins identified from RNA-seq analysis (e.g., p-ERK, p-Akt, total PKCα, MDR1) to validate changes at the protein level.
-
Mass Spectrometry (Optional): For a global, unbiased view, perform quantitative mass spectrometry-based proteomic and phospho-proteomic analysis to identify novel signaling alterations.
-
Conclusion
This application note provides a comprehensive methodology for developing and analyzing cell lines resistant to the PKC inhibitor Ro 31-8220. By combining long-term drug selection with robust phenotypic and molecular characterization, researchers can elucidate the specific mechanisms of acquired resistance. These findings are invaluable for predicting clinical resistance, identifying biomarkers, and guiding the development of next-generation therapeutic strategies to overcome treatment failure.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Cancer Therapy Resistance: Choosing Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility issues with Ro 31-6840 in aqueous solutions
Welcome to the technical support center for Ro 31-6840. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound, particularly concerning its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 1-(2,3-Dideoxy-2-fluoropentofuranosyl)cytosine, is a nucleoside analog that has demonstrated potent anti-HIV-1 activity. Its primary mechanism of action is the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. The triphosphate form of this compound is highly selective for HIV-1 RT. By acting as a chain terminator during the reverse transcription of viral RNA into DNA, it prevents the completion of the viral DNA synthesis, thus halting the replication process.
Q2: I am experiencing difficulty dissolving this compound in my aqueous buffer. What is the recommended solvent?
A2: Due to its chemical structure, this compound is expected to have limited solubility in purely aqueous solutions. The recommended starting solvent is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in 100% DMSO first. This stock can then be serially diluted into your aqueous experimental buffer to the desired final concentration. For a structurally similar compound, 5-Fluoro-2'-deoxycytidine, the solubility in DMSO is greater than 20 mg/mL, which can serve as a useful reference point.[1]
Q3: What is the maximum concentration of DMSO that is tolerable in most cell-based assays?
A3: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%. Always perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on your specific cell line and assay.
Q4: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do?
A4: This is a common issue known as "precipitation upon dilution." Please refer to the Troubleshooting Guide below for detailed strategies to address this problem.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to resolving solubility challenges with this compound in your experiments.
Problem: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
Possible Cause 1: The aqueous solubility limit of the compound has been exceeded.
-
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.
-
Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), in your aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
Employ a Co-solvent: Adding a small percentage of a water-miscible organic solvent like polyethylene glycol (PEG) to your aqueous buffer can increase the solubility of your compound.
-
pH Adjustment: If your experimental buffer system allows, adjusting the pH may improve solubility, as this compound has ionizable groups. Basic compounds are often more soluble at an acidic pH, while acidic compounds are more soluble at a basic pH.
-
Possible Cause 2: The compound is not fully dissolved in the initial DMSO stock.
-
Troubleshooting Steps:
-
Gentle Warming: Gently warm the DMSO stock solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Sonication: Use a sonicator in short bursts to help break up any compound aggregates and facilitate dissolution.
-
Visual Inspection: Always visually inspect your stock solution to ensure it is clear and free of any particulate matter before making dilutions.
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 229.21 g/mol | PubChem |
| Chemical Formula | C₉H₁₂FN₃O₃ | PubChem |
| XLogP3 | -0.9 | PubChem |
| Estimated Solubility in DMSO | >20 mg/mL | [1] |
| Recommended Final DMSO Concentration in Assays | ≤ 0.5% (ideally ≤ 0.1%) | General Cell Culture Guidelines |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, proceed with gentle warming (37°C water bath for 5-10 minutes) and/or brief sonication.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against HIV-1 RT.
-
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound stock solution (in DMSO)
-
Reaction Buffer (a typical buffer may contain Tris-HCl, KCl, MgCl₂, DTT, and a template/primer such as poly(A)/oligo(dT))[2]
-
dNTPs (including a labeled dUTP, e.g., DIG-dUTP or Biotin-dUTP)
-
Streptavidin-coated microtiter plates (if using biotinylated dUTP)
-
Detection reagents (e.g., anti-DIG-POD and a peroxidase substrate)[3]
-
Microplate reader
-
-
Procedure:
-
Compound Dilution: Prepare serial dilutions of the this compound DMSO stock in the reaction buffer. Ensure the final DMSO concentration remains constant across all wells and is non-inhibitory to the enzyme.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, mix the recombinant HIV-1 RT with the serially diluted this compound or a vehicle control.
-
Initiate Reaction: Add the reaction buffer containing the template/primer and dNTPs to start the reverse transcription reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
-
Detection: Quantify the amount of newly synthesized DNA. The specific method will depend on the labeling strategy used (e.g., ELISA-based detection for DIG- or Biotin-labeled DNA).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Mandatory Visualizations
Diagram 1: HIV-1 Replication Cycle and Mechanism of this compound
Caption: Mechanism of this compound in the context of the HIV-1 replication cycle.
Diagram 2: Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting solubility issues with this compound.
References
Technical Support Center: Optimizing Ro 31-6840 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Ro 31-6840 in cell culture experiments, with a focus on minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 2'-fluoro-2',3'-dideoxycytidine (2'βFddC), is a nucleoside analogue with potent and selective activity against Human Immunodeficiency Virus type 1 (HIV-1). Its primary mechanism of action is the inhibition of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.
Q2: At what concentrations is this compound typically effective and what is its reported cytotoxicity?
A2: this compound has a mean antiviral IC50 (half-maximal inhibitory concentration) of approximately 0.61 μM.[1][2][3] Importantly, studies have shown no adverse effects on host cells at concentrations up to 100 μM, indicating a high therapeutic index.[1][2][3] Cytotoxicity was not detected at 10 μM in C8166 cells and 5 μM in JM cells.[1]
Q3: What are the initial steps for determining the optimal concentration of this compound in a new cell line?
A3: For a new cell line, it is recommended to perform a dose-response experiment over a broad range of concentrations to determine the optimal therapeutic window. A suggested starting range could be from 0.1 µM to 100 µM. This will help establish the effective concentration for your specific cell type while identifying the threshold for any potential cytotoxicity.
Q4: What are the visual signs of cytotoxicity I should look for in my cell cultures?
A4: Visual signs of cytotoxicity can include changes in cell morphology (e.g., rounding, shrinking, detachment from the culture surface), a decrease in cell density, and an increase in floating dead cells or cellular debris in the culture medium.
Q5: How can I distinguish between the desired therapeutic effect and unintended cytotoxicity?
A5: It is crucial to include proper controls in your experiments. This includes a vehicle control (cells treated with the solvent used to dissolve this compound, typically DMSO) and an untreated control. Comparing the phenotype of this compound-treated cells to these controls will help differentiate between specific antiviral or other intended effects and general cellular toxicity.
Data Presentation: Reported Concentrations of this compound
| Parameter | Concentration | Cell Line(s) | Observation | Reference |
| Mean Antiviral IC50 | 0.61 μM | Various | Potent and selective anti-HIV-1 activity. | [1][2][3] |
| No Adverse Effect | Up to 100 μM | Host Cells | No adverse effects on host cells were observed. | [1][2][3] |
| No Cytotoxicity | 10 μM | C8166 | No cytotoxicity was detected at this concentration. | [1] |
| No Cytotoxicity | 5 μM | JM | No cytotoxicity was detected at this concentration. | [1] |
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT assay protocol. Include a "maximum LDH release" control by treating some wells with lysis buffer 45 minutes before the end of the incubation.
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous (untreated) and maximum release controls.
-
Trypan Blue Exclusion Assay
This is a simple and rapid method to differentiate viable from non-viable cells based on membrane integrity.
-
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
-
-
Procedure:
-
Cell Preparation: Harvest cells and create a single-cell suspension in PBS.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubation: Allow the mixture to sit for 1-2 minutes at room temperature.
-
Counting: Load the mixture into a hemocytometer and count the number of viable (unstained, bright) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
-
Hypothetical Signaling Pathways Potentially Affected by Off-Target Effects
While this compound is highly selective for HIV-1 reverse transcriptase, high concentrations or use in sensitive cell lines could potentially lead to off-target effects. Nucleoside analogues can sometimes interfere with cellular kinases or polymerases. The following diagram illustrates a generalized view of signaling pathways that could be hypothetically affected, leading to cytotoxicity.
Caption: Potential off-target signaling pathways.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cytotoxicity at Expected Non-Toxic Concentrations | - Cell line is particularly sensitive. - Incorrect stock solution concentration. - Contamination of cell culture. | - Perform a dose-response curve starting from a much lower concentration (e.g., nanomolar range). - Verify the concentration of your stock solution. - Check for mycoplasma or other contaminants. |
| No Effect Observed (Antiviral or Otherwise) | - this compound has degraded. - The concentration used is too low. - The cell line is resistant. | - Prepare fresh dilutions from a new stock aliquot for each experiment. - Perform a dose-response experiment with a wider and higher range of concentrations. - Ensure your cell model is appropriate for the intended effect. |
| High Variability Between Replicate Wells | - Uneven cell seeding. - "Edge effect" in the multi-well plate. - Inaccurate pipetting of this compound. | - Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette. - Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity. - Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Precipitation of this compound in Culture Medium | - The concentration exceeds the solubility limit in the medium. | - Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic (typically <0.5%). - Prepare intermediate dilutions in serum-free medium before adding to the final culture medium. |
References
Stability of Ro 31-6840 in different laboratory storage conditions
This technical support guide provides essential information and troubleshooting advice for researchers, scientists, and drug development professionals working with the protein kinase C (PKC) inhibitor, Ro 31-6840. Due to the absence of publicly available, specific stability data for this compound, this document outlines best practices and generalized protocols for establishing its stability under various laboratory storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: How can I determine the stability of this compound in my specific experimental conditions?
It is highly recommended to perform an in-house stability study under your specific laboratory conditions. This involves subjecting the compound to various conditions (e.g., different temperatures, light exposure, and solvents) and monitoring its integrity over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: What are the typical degradation pathways for compounds like this compound?
Potential degradation pathways for small molecules like this compound include hydrolysis, oxidation, and photodecomposition. Forced degradation studies, where the compound is exposed to harsh conditions (e.g., acid, base, peroxide, heat, and light), can help identify potential degradation products and establish the stability-indicating nature of your analytical method.[1]
Experimental Protocol: Small Molecule Stability Study
This protocol provides a general framework for assessing the stability of this compound.
1. Objective: To evaluate the stability of this compound under various storage conditions (temperature, light, and solvent) over a defined period.
2. Materials:
-
This compound (solid)
-
Solvents for dissolution (e.g., DMSO, Ethanol)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Calibrated temperature- and humidity-controlled chambers/incubators
-
Light exposure chamber (as per ICH Q1B guidelines)
-
Appropriate vials (e.g., amber glass vials for light protection)
3. Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Aliquot the stock solution into separate vials for each storage condition and time point to avoid repeated freeze-thaw cycles.
4. Storage Conditions and Time Points: A comprehensive stability study should evaluate the impact of temperature, humidity, and light.[2][3][4][5] The following table outlines recommended conditions for a preliminary study.
| Parameter | Condition | Time Points |
| Temperature | -20°C | 0, 1, 3, 6, 12 months |
| 4°C | 0, 1, 2, 4 weeks | |
| Room Temperature (~25°C) | 0, 24, 48, 72 hours | |
| Light Exposure | Photostability Chamber (ICH Q1B) | 0, and end of exposure |
| Solvent | DMSO | 0, 1, 4, 8, 24 hours (at RT) |
| Ethanol | 0, 1, 4, 8, 24 hours (at RT) |
5. Analytical Method:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from any potential degradants. The method should be validated for specificity, linearity, accuracy, and precision.
-
At each time point, analyze the samples by HPLC.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
6. Data Analysis:
-
Summarize the percentage of the parent compound remaining at each condition and time point in a table.
-
A significant loss of the parent compound (e.g., >10%) indicates instability under that specific condition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of the compound at room temperature. | The compound is thermally labile. | Prepare fresh solutions for each experiment and minimize the time the compound is kept at room temperature. Store stock solutions at -80°C. |
| Appearance of new peaks in the HPLC chromatogram. | Degradation of the compound. | Conduct forced degradation studies to identify potential degradation products and confirm the specificity of the analytical method.[1] |
| Inconsistent results between replicates. | Improper sample handling or storage. | Ensure consistent sample preparation, storage, and analysis procedures. Use calibrated equipment and ensure proper sealing of vials to prevent solvent evaporation. |
| Loss of compound in solution without visible degradation peaks. | The compound may be adsorbing to the storage container. | Use low-adsorption vials (e.g., silanized glass or polypropylene) and include a container compatibility study in your protocol. |
Visualizations
Caption: A typical workflow for conducting a stability study of a small molecule.
Caption: Inhibition of the Protein Kinase C (PKC) signaling pathway by this compound.
References
Technical Support Center: Addressing Variability in Anti-HIV-1 Activity of Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
Disclaimer: Information on the specific compound Ro 31-6840 is limited in recent scientific literature. The following troubleshooting guides, FAQs, and protocols are based on the broader class of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and are intended to provide general guidance for researchers working with this class of anti-HIV-1 compounds.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with NRTIs, helping you to identify potential causes and solutions for variability in anti-HIV-1 activity.
| Question | Possible Causes | Troubleshooting Steps |
| Why am I seeing inconsistent IC50 values for my NRTI across experiments? | - Cellular Factors: Variation in cell health, density, and metabolic activity. Different cell passages can exhibit different sensitivities. - Viral Factors: Inconsistent viral stock titer and infectivity. Evolution of viral resistance during prolonged culture. - Assay Conditions: Pipetting errors, fluctuations in incubation time, temperature, and CO2 levels. - Compound Stability: Degradation of the NRTI stock solution over time. | - Cell Culture: Use cells within a consistent and low passage number range. Ensure cell viability is high (>95%) before seeding. Seed cells at a consistent density for each experiment. - Virus Stocks: Use a well-characterized and titered virus stock. Aliquot and store the virus at -80°C to avoid freeze-thaw cycles. - Assay Precision: Calibrate pipettes regularly. Use a standardized protocol with consistent incubation times. Monitor incubator conditions closely. Include a known standard NRTI (e.g., Zidovudine) as a positive control in every assay to monitor inter-assay variability. - Compound Handling: Prepare fresh dilutions of the NRTI from a stock solution for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary. |
| My NRTI shows high cytotoxicity at concentrations where I expect to see antiviral activity. What should I do? | - Off-target Effects: The compound may be inhibiting cellular polymerases or other essential cellular enzymes. - Mitochondrial Toxicity: NRTIs are known to sometimes interfere with mitochondrial DNA polymerase γ, leading to mitochondrial dysfunction.[1][2] - Incorrect Concentration: Errors in the preparation of the stock solution or dilutions. | - Determine Cytotoxicity Accurately: Perform a separate cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) on uninfected cells to determine the 50% cytotoxic concentration (CC50).[3] - Calculate Selectivity Index (SI): The SI (CC50/IC50) is a measure of the therapeutic window of the compound. A higher SI value is desirable. - Modify Assay Protocol: Reduce the incubation time of the antiviral assay if possible. - Verify Compound Concentration: Re-prepare and verify the concentration of your stock solution. |
| The antiviral activity of my NRTI is lower than expected based on published data. Why might this be? | - Cell Line Differences: Different cell lines can have varying levels of the kinases required to phosphorylate the NRTI to its active triphosphate form. - HIV-1 Strain Variation: Different strains and clinical isolates of HIV-1 can have different susceptibilities to NRTIs. - Assay Readout: The method used to quantify viral replication (e.g., p24 antigen ELISA, luciferase reporter assay, reverse transcriptase activity assay) can influence the apparent potency.[4] | - Cell Line Selection: Use a cell line that is known to be suitable for NRTI studies (e.g., MT-4, CEM, or activated PBMCs).[1] - Virus Strain: Ensure you are using the same HIV-1 strain as in the reference studies. If using a different strain, the IC50 value may differ. - Assay Consistency: Use a consistent and validated assay method. Be aware of the dynamic range and sensitivity of your chosen assay. |
| I am observing the emergence of drug-resistant HIV-1 in my long-term cultures. How can I confirm and characterize this? | - Selective Pressure: Continuous exposure to the NRTI can select for pre-existing or newly mutated resistant viral variants. | - Genotypic Analysis: Sequence the reverse transcriptase gene of the virus from the culture supernatant to identify known resistance mutations (e.g., M184V, K65R). - Phenotypic Analysis: Perform an antiviral susceptibility assay with the isolated resistant virus and compare its IC50 value to that of the wild-type virus. A significant increase in the IC50 value confirms phenotypic resistance. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs)?
A1: NRTIs are prodrugs that, once inside a host cell, are phosphorylated by cellular kinases into their active triphosphate form.[5] These active forms act as competitive inhibitors of the HIV-1 reverse transcriptase (RT) enzyme. They are analogues of natural deoxynucleotides and, when incorporated into the growing viral DNA chain, they cause chain termination because they lack the 3'-hydroxyl group necessary for the addition of the next nucleotide.[6] This process halts the conversion of the viral RNA genome into DNA, thus preventing the virus from replicating.
Q2: What are the key factors that can influence the in vitro anti-HIV-1 activity of an NRTI?
A2: Several factors can lead to variability in the measured anti-HIV-1 activity of an NRTI:
-
Cellular Metabolism: The efficiency of the intracellular phosphorylation of the NRTI to its active triphosphate form can vary significantly between different cell types.[7]
-
HIV-1 Strain and Mutations: The susceptibility to NRTIs can differ between various HIV-1 strains and subtypes. The presence of specific mutations in the reverse transcriptase gene can confer resistance.
-
Experimental Conditions: Assay parameters such as the cell type used, viral input (multiplicity of infection), duration of the experiment, and the endpoint measurement can all impact the observed potency.[4]
-
Compound Properties: The stability and purity of the NRTI compound are crucial for obtaining reproducible results.
Q3: How is the potency of an anti-HIV-1 compound quantified?
A3: The potency is typically expressed as the 50% inhibitory concentration (IC50) or the 50% effective concentration (EC50). This is the concentration of the compound that inhibits 50% of viral replication in a cell-based assay. Additionally, the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability, is determined. The ratio of CC50 to IC50 gives the Selectivity Index (SI), which is an important indicator of the compound's therapeutic window.
Q4: What are the common cell lines used for in vitro anti-HIV-1 testing of NRTIs?
A4: Commonly used cell lines include human T-lymphocytic cell lines such as MT-4, CEM, and H9 cells. Peripheral blood mononuclear cells (PBMCs), particularly those that have been stimulated to divide, are considered more physiologically relevant as they are primary targets of HIV-1 in vivo.[1] The choice of cell line can affect the outcome of the experiment due to differences in cellular metabolism and expression of viral receptors.
Quantitative Data Summary
The following table summarizes typical ranges for IC50 and CC50 values for well-characterized NRTIs against wild-type HIV-1 in MT-4 cells. These values are for illustrative purposes and can vary depending on the specific experimental conditions.
| NRTI | Typical IC50 Range (µM) | Typical CC50 Range (µM) | Selectivity Index (SI) Range |
| Zidovudine (AZT) | 0.005 - 0.05 | >100 | >2,000 - >20,000 |
| Lamivudine (3TC) | 0.05 - 0.5 | >100 | >200 - >2,000 |
| Tenofovir (TFV) | 0.1 - 1.0 | >100 | >100 - >1,000 |
| Emtricitabine (FTC) | 0.01 - 0.1 | >100 | >1,000 - >10,000 |
Experimental Protocols
Protocol 1: Determination of 50% Inhibitory Concentration (IC50) in a Cell-Based Assay
Objective: To determine the concentration of an NRTI that inhibits 50% of HIV-1 replication in a susceptible cell line.
Materials:
-
MT-4 cells
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3)
-
NRTI test compound
-
96-well flat-bottom microtiter plates
-
p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture MT-4 cells in complete RPMI-1640 medium. Ensure cells are in the logarithmic growth phase and have a viability of >95%.
-
Compound Dilution: Prepare a series of 2-fold dilutions of the NRTI in complete medium.
-
Assay Setup:
-
Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 50 µL of medium.
-
Add 50 µL of the diluted NRTI to the appropriate wells. Include wells with no compound as virus controls and wells with no virus and no compound as cell controls.
-
Add 100 µL of a pre-titered dilution of HIV-1 stock to each well (except cell control wells) to achieve a multiplicity of infection (MOI) of approximately 0.01.
-
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Endpoint Measurement: After incubation, collect the cell culture supernatant from each well. Determine the concentration of p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control (0% inhibition) and cell control (100% inhibition).
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of an NRTI that reduces the viability of uninfected cells by 50% (CC50).
Materials:
-
MT-4 cells
-
Complete RPMI-1640 medium
-
NRTI test compound
-
96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of medium.
-
Compound Addition: Add 100 µL of serial dilutions of the NRTI to the wells. Include wells with no compound as cell controls.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control (100% viability).
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the CC50 value using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of HIV-1 Reverse Transcription and NRTI Inhibition.
Caption: General Workflow for In Vitro Anti-HIV-1 Drug Screening.
References
- 1. Practical Considerations For Developing Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell culture models for the investigation of NRTI-induced mitochondrial toxicity. Relevance for the prediction of clinical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Ro 31-6840 in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ro 31-6840 during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound stock solutions to ensure long-term stability?
A1: Proper storage is crucial for maintaining the integrity of this compound.[1] For solid forms, it is recommended to store the compound at -20°C, desiccated, and protected from light. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term use.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: DMSO is a common solvent for preparing high-concentration stock solutions of many small molecule inhibitors. However, it is important to be aware that DMSO is hygroscopic and can absorb moisture, which may affect the stability of the compound over time.[1] When preparing aqueous solutions for experiments, it is crucial to minimize the final concentration of the organic solvent to avoid cytotoxicity and off-target effects.
Q3: My this compound is precipitating when I dilute it into my aqueous experimental buffer. What can I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules.[1] Consider the following troubleshooting steps:
-
Lower the final concentration: The compound may have exceeded its aqueous solubility.
-
Adjust the pH of the buffer: The solubility of some compounds is pH-dependent.[1]
-
Use a co-solvent system: In some cases, a small percentage of a co-solvent may be necessary to maintain solubility.
Q4: How can I minimize the degradation of this compound in my long-term cell culture experiments?
A4: The stability of small molecules in cell culture media can be influenced by several factors, including temperature, pH, and interactions with media components.[2][3] To minimize degradation:
-
Prepare fresh dilutions: Whenever possible, prepare fresh dilutions of this compound in your culture medium immediately before use.
-
Replenish the compound: In very long-term experiments, it may be necessary to replenish the medium with freshly diluted this compound periodically.
-
Conduct stability studies: If you suspect degradation, perform a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C.[2]
Q5: Do repeated freeze-thaw cycles affect the stability of this compound stock solutions?
A5: Yes, repeated freeze-thaw cycles should be avoided as they can lead to the degradation of the compound.[2] It is best practice to aliquot stock solutions into single-use volumes to prevent the need for repeated thawing and freezing of the main stock.
Q6: What are the visible signs of this compound degradation?
A6: Visual signs of degradation can include a change in the color or clarity of a solution. Precipitation, as mentioned earlier, can also be an indication of insolubility or degradation. However, chemical degradation can occur without any visible changes. Therefore, the most reliable way to assess degradation is through analytical methods such as HPLC-MS.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of this compound activity in a long-term experiment. | Degradation of the compound in the experimental medium at 37°C.[2] | Perform a stability check in your specific medium. Consider replenishing the compound at regular intervals. |
| Adsorption to plasticware.[2] | Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding. | |
| Precipitation of this compound upon dilution in aqueous buffer. | The compound's aqueous solubility has been exceeded.[1] | Decrease the final concentration of the compound. |
| The pH of the buffer is not optimal for the compound's solubility.[1] | Experiment with different pH values for your buffer. | |
| High variability in experimental results between replicates. | Inconsistent sample handling and processing.[2] | Ensure precise and consistent timing for all experimental steps. |
| Incomplete solubilization of the stock solution.[2] | Ensure the compound is fully dissolved in the stock solvent before further dilution. |
Data Presentation
Table 1: General Storage Recommendations for this compound
| Form | Storage Temperature | Storage Conditions | Recommended Duration |
| Solid | -20°C | Desiccated, protected from light | Long-term |
| Stock Solution (in DMSO) | -20°C or -80°C | Aliquoted, tightly sealed vials | Up to 1 month at -20°C, longer at -80°C[2] |
Table 2: Recommended Final DMSO Concentration in Cell-Based Assays
| Final DMSO Concentration | General Recommendation | Important Considerations |
| < 0.1% | Generally well-tolerated by most cell lines. | Ideal for minimizing solvent effects. |
| 0.1% - 0.5% | Often tolerated, but may affect some sensitive cell lines.[1] | Always include a vehicle control with the same final DMSO concentration.[1] |
| > 0.5% | Can be cytotoxic and induce off-target effects.[1] | Use with caution and extensive validation. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
-
Preparation of this compound Solution: Prepare a concentrated stock solution of this compound in DMSO. Dilute the stock solution into pre-warmed cell culture medium to the final desired experimental concentration.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes and incubate at 37°C in a cell culture incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Sample Processing: At each time point, immediately transfer an aliquot of the medium to a new tube and store at -80°C until analysis.
-
Analytical Method: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-MS.[2]
-
Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time to determine the degradation rate.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Off-Target Effects of 2'-Fluoro-dideoxynucleosides
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the off-target effects of 2'-fluoro-dideoxynucleosides in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving 2'-fluoro-dideoxynucleosides, offering potential causes and actionable solutions.
Issue 1: Unexpectedly High or Rapid Cytotoxicity
Question: My cells are exhibiting high levels of death or growth inhibition at concentrations where the on-target effect is expected to be minimal. What could be the underlying cause?
Answer: Unexpected cytotoxicity is a common concern and can stem from several off-target mechanisms:
-
Mitochondrial Toxicity: This is a primary off-target effect for many nucleoside analogs.[1][2] These compounds can be mistakenly recognized and used by mitochondrial DNA polymerase gamma (Pol-γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA).[1] Inhibition of Pol-γ leads to mtDNA depletion, impairs oxidative phosphorylation, and can result in increased lactate production and cell death.[1][3]
-
Inhibition of Host DNA Polymerases: While designed for viral or specific cellular targets, 2'-fluoro-dideoxynucleosides can sometimes inhibit host cell DNA polymerases, disrupting normal cell division and leading to toxicity.[2][4]
-
Metabolic Conversion to a More Potent Inhibitor: The parent compound may be metabolized by cellular enzymes into a more active, and potentially more toxic, molecule. For instance, some 2'-fluoro-deoxycytidine analogs are converted into 5-fluoro-2'-deoxyuridylate, a powerful inhibitor of thymidylate synthetase, which is critical for the synthesis of DNA precursors.[5]
-
Cell Line-Specific Sensitivity: Different cell lines possess unique metabolic profiles and dependencies, making some more susceptible to specific off-target effects. For example, CEM T-lymphoblastic cells have been shown to be sensitive to mtDNA content reduction by 5-fluoro-2'-deoxyuridine (FdUrd).[3]
-
Activation of Apoptosis Pathways: The accumulation of modified nucleosides can trigger intrinsic apoptosis pathways. For example, some 2'-fluoro modified RNAs can activate pattern recognition receptors (PRRs) like RIG-I, inducing an innate immune response and programmed cell death.[6]
Issue 2: High Variability or Poor Reproducibility in Experimental Results
Question: I am observing significant variability between replicate wells in my cytotoxicity (e.g., MTT) or antiviral assays. How can I troubleshoot this?
Answer: Inconsistent results can often be traced to technical aspects of the experimental setup:
-
Direct Assay Interference: The compound itself may interact with assay reagents. A crucial control is to test the compound in a cell-free version of the assay (e.g., media, compound, and MTT reagent) to check for direct chemical reduction of the substrate.[7] If interference is detected, consider an alternative assay, such as a lactate dehydrogenase (LDH) assay that measures membrane integrity.[7]
-
Inconsistent Cell Seeding: Uneven cell distribution across the wells of a microplate is a major source of variability.[7] Ensure the cell suspension is thoroughly mixed before and during plating.
-
Plate "Edge Effects": Wells on the outer perimeter of a plate are prone to increased evaporation and temperature changes, which can alter cell growth and metabolism.[7] It is best practice to fill these outer wells with sterile PBS or media and not use them for experimental data points.[7]
-
Compound Instability or Metabolism: The compound may be unstable in the culture medium or be rapidly metabolized by the cells. For example, 2′-F-adenosine and 2′-F-cytidine can be quickly deaminated to their inosine and uridine counterparts, respectively, altering the effective concentration and activity of the intended molecule.[2]
-
Contamination: Low-level bacterial or fungal contamination can significantly impact cell health and metabolism, leading to unreliable results.[7]
Frequently Asked Questions (FAQs)
Q1: What is the most common off-target effect of 2'-fluoro-dideoxynucleosides, and why does it occur?
A1: The most frequently cited and significant off-target effect is mitochondrial toxicity .[1][2][3] This occurs because mitochondrial DNA polymerase gamma (Pol-γ) can mistake the 2'-fluoro-dideoxynucleoside for a natural deoxynucleoside triphosphate (dNTP). Incorporation of these analogs into mtDNA can terminate DNA chain elongation, leading to a depletion of mitochondrial genomes.[3] Since mitochondria are the primary site of cellular energy production through oxidative phosphorylation, this damage results in energy deficits, increased production of lactic acid, and can ultimately lead to cell death.[1]
Q2: How does the 2'-fluoro modification impact toxicity compared to non-fluorinated dideoxynucleosides?
A2: The introduction of a 2'-fluoro group often, but not always, reduces off-target toxicity, particularly mitochondrial toxicity. The high electronegativity of the fluorine atom can alter the sugar pucker conformation of the nucleoside, making it a poorer substrate for host cell polymerases like Pol-γ. A key study demonstrated that 2'-beta-fluoro analogs of ddC and ddA were 5,000 and 22,000 times less potent, respectively, at inhibiting mtDNA synthesis than their parent compounds, while their anti-HIV activity was only modestly reduced.[1] Furthermore, the C-F bond is stronger than a C-H bond, which can increase the stability of the nucleoside against enzymatic degradation.[8][9]
Q3: What are the essential control experiments to run when evaluating a new 2'-fluoro-dideoxynucleoside?
A3: A robust set of controls is critical to correctly interpret your data:
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO, PBS) used to dissolve the compound, at the same final concentration.[10]
-
Unmodified Nucleoside Control: To observe the effects of supplementing with the corresponding natural nucleoside (e.g., deoxyadenosine).[10]
-
Non-fluorinated Analog Control: If available, testing the parent dideoxynucleoside (without the 2'-fluoro group) provides a direct comparison to assess the impact of the fluorine substitution.
-
Positive Control for Toxicity: A compound with a known mechanism of toxicity (e.g., staurosporine for apoptosis, rotenone for mitochondrial complex I inhibition) to ensure assay systems are responding correctly.
-
Cell-Free Assay Control: To test for direct interference between your compound and the assay reagents, as mentioned in the troubleshooting section.[7]
Q4: How can I specifically measure mitochondrial dysfunction caused by my compound?
A4: A multi-assay approach is recommended to confirm mitochondrial toxicity:
-
mtDNA Quantification (qPCR): Measure the ratio of a mitochondrial-encoded gene (e.g., MT-CO2) to a nuclear-encoded gene (e.g., B2M) to determine if there is a depletion of mtDNA.[3][10]
-
Mitochondrial Respiration Analysis: Use an extracellular flux analyzer (e.g., Seahorse XF) to measure the oxygen consumption rate (OCR).[10][11] This provides a real-time assessment of mitochondrial function.
-
Mitochondrial Membrane Potential (ΔΨm) Assays: Employ fluorescent dyes like JC-1 or TMRM.[10][12][13] A loss of membrane potential is an early indicator of mitochondrial dysfunction.[13]
-
Lactate Production Assay: Increased lactate in the culture medium suggests a shift from oxidative phosphorylation to glycolysis for energy production, a common consequence of mitochondrial damage.[1]
-
Mitochondrial Protein Expression: Assess the protein levels of mtDNA-encoded subunits (e.g., COX-II) via Western blot or ELISA to see if mtDNA depletion is affecting the synthesis of respiratory chain components.[3][14]
Quantitative Data Summary
The following table summarizes the comparative toxicity of several 2'-fluoro-dideoxynucleosides against their parent compounds in human lymphoid CEM cells. A higher ratio of C-IC50 to mt-IC50 indicates a greater potential for selective antiviral activity with less mitochondrial toxicity.
| Compound | C-IC50 (µM)¹ | mt-IC50 (µM)² | Ratio (C-IC50 / mt-IC50) |
| ddC | 1.1 | 0.005 | 220 |
| β-F-ddC | 10 | 25 | 0.4 |
| ddA | 30 | 0.5 | 60 |
| β-F-ddA | 100 | 11,000 | 0.009 |
| ddI | 100 | 2.5 | 40 |
| β-F-ddI | >500 | >500 | N/A |
| ddG | 100 | 5 | 20 |
| β-F-ddG | >500 | >500 | N/A |
¹ C-IC50: Concentration that inhibits cell growth by 50%. ² mt-IC50: Concentration that inhibits mitochondrial DNA synthesis by 50%. Data adapted from a study on human lymphoid CEM cells.[1]
Visualizations of Workflows and Pathways
References
- 1. Effect of anti-HIV 2'-beta-fluoro-2',3'-dideoxynucleoside analogs on the cellular content of mitochondrial DNA and on lactate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety evaluation of 2′-deoxy-2′-fluoro nucleotides in GalNAc-siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluoro-2'-deoxyuridine has effects on mitochondria in CEM T-lymphoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'-Fluoro-2'-deoxypolynucleotides as templates and inhibitors for RNA- and DNA-dependent DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
- 13. Assays for Mitochondria Function | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Mitochondrial assay selection guide | Abcam [abcam.com]
Technical Support Center: Improving Intracellular Delivery of Ro 31-6840
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of Ro 31-6840 into target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 2',3'-dideoxy-2'-fluorocytidine (2'βFddC), is a nucleoside analogue that exhibits potent and selective activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1][2][3] Its primary mechanism of action involves the inhibition of HIV-1 reverse transcriptase. Once inside a host cell, this compound is phosphorylated to its active triphosphate form, this compound triphosphate. This active form is then incorporated into the growing viral DNA chain during reverse transcription, leading to chain termination and the inhibition of viral replication.
Q2: What are the common challenges encountered when delivering this compound into target cells?
A2: Like many nucleoside analogues, this compound can face challenges with intracellular delivery. The main obstacles include:
-
Poor membrane permeability: Due to its hydrophilic nature, this compound may have difficulty efficiently crossing the lipophilic cell membrane.
-
Cellular efflux: The compound may be recognized and actively transported out of the cell by efflux pumps, reducing its intracellular concentration.
-
Inefficient phosphorylation: The conversion of this compound to its active triphosphate form is a critical step that can be inefficient in certain cell types, limiting its antiviral activity.
Q3: What strategies can be employed to improve the intracellular concentration of this compound?
A3: Several strategies can be explored to enhance the delivery of this compound into target cells:
-
Prodrug approach: Modifying this compound into a more lipophilic prodrug can improve its ability to cross the cell membrane. Once inside the cell, the prodrug is metabolized to release the active compound.
-
Nanoparticle-based delivery: Encapsulating this compound in liposomes or polymeric nanoparticles can protect it from degradation, improve its solubility, and facilitate its uptake by cells.
-
Use of permeabilizing agents: In in vitro settings, transient permeabilization of the cell membrane using agents like digitonin can be used to introduce the compound, although this is not suitable for in vivo applications.
Q4: How can I determine the intracellular concentration of this compound?
A4: Quantifying the intracellular concentration of this compound and its phosphorylated metabolites typically involves cell lysis followed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). This allows for the separation and sensitive detection of the parent compound and its phosphorylated forms.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no antiviral activity observed | 1. Insufficient intracellular concentration of this compound. | - Increase the incubation time or concentration of this compound. - Verify the solubility and stability of your this compound stock solution. - Consider using a delivery enhancement strategy (see FAQs and Experimental Protocols). - Perform a cellular uptake assay to quantify intracellular levels. |
| 2. Inefficient phosphorylation in the target cell line. | - Use a cell line known to have high deoxycytidine kinase activity. - Consider co-administering a nucleoside transport inhibitor to increase intracellular retention. | |
| 3. Degradation of this compound in the culture medium. | - Prepare fresh working solutions of this compound for each experiment. - Perform a stability assay of this compound in your specific cell culture medium. | |
| High variability in experimental results | 1. Inconsistent delivery of this compound to cells. | - Ensure uniform mixing of the compound in the culture medium before adding to cells. - For nanoparticle formulations, ensure consistent particle size and loading efficiency. |
| 2. Cell health and density variations. | - Maintain consistent cell seeding densities and ensure cells are in a healthy, logarithmic growth phase. | |
| Observed cytotoxicity at effective antiviral concentrations | 1. Off-target effects of this compound. | - Perform a dose-response curve to determine the therapeutic window (the concentration range where antiviral activity is observed without significant cytotoxicity). - Use the lowest effective concentration of the compound. |
| 2. Toxicity from the delivery vehicle (e.g., solvent, nanoparticles). | - Include a vehicle-only control in your experiments to assess its toxicity. - Optimize the concentration of the delivery vehicle. |
Data Presentation
Physicochemical and In Vitro Activity Data for this compound
| Parameter | Value | Reference/Note |
| Chemical Name | 2',3'-dideoxy-2'-fluorocytidine | [4] |
| Molecular Formula | C₉H₁₂FN₃O₃ | [5] |
| Molecular Weight | 229.21 g/mol | [5] |
| Solubility | Estimated to be soluble in water and DMSO. | Exact solubility data is not readily available. It is recommended to perform solubility tests for your specific experimental conditions. |
| Stability | Stability in aqueous solutions and cell culture media should be determined experimentally. | As a nucleoside analogue, it may be susceptible to enzymatic degradation. |
| Mean Antiviral IC₅₀ (HIV-1) | 0.61 µM (n=15) | [1][2][3][6] |
| Ki for HIV-1 RT (triphosphate form) | 0.071 – 0.27 µM | [1][3][6] |
Experimental Protocols
Protocol 1: General Protocol for In Vitro Antiviral Assay
This protocol provides a general method for assessing the anti-HIV-1 activity of this compound in a cell-based assay.
Materials:
-
Target cells (e.g., MT-4, CEM-SS)
-
HIV-1 viral stock
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit)
-
Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed target cells into a 96-well plate at an appropriate density.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium.
-
Treatment: Add the diluted this compound to the wells containing the cells. Include a no-drug control.
-
Infection: Infect the cells with a pre-titered amount of HIV-1. Include an uninfected control.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period appropriate for the cell line and viral strain (typically 4-7 days).
-
Quantify Viral Replication: At the end of the incubation period, collect the cell supernatant and quantify the amount of viral replication using a p24 antigen ELISA or a similar method.
-
Assess Cell Viability: Determine the viability of the cells in each well using an appropriate assay to assess the cytotoxicity of the compound.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) for antiviral activity and the 50% cytotoxic concentration (CC₅₀).
Protocol 2: Liposomal Encapsulation of this compound
This protocol describes a general method for encapsulating the hydrophilic drug this compound into liposomes using the thin-film hydration method.
Materials:
-
Phospholipids (e.g., DSPC, DMPC)
-
Cholesterol
-
This compound
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Hydration buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous solution of this compound in the hydration buffer. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. Vortex the flask to form multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting HIV-1 reverse transcription.
Caption: Troubleshooting workflow for low antiviral activity of this compound.
References
- 1. CN102753526B - Pyridinone hydroxycyclopentyl carboxamides: HIV integrase inhibitors with therapeutic applications - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. 1-(2,3-Dideoxy-2-fluoropentofuranosyl)cytosine | C9H12FN3O3 | CID 64990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reverse Transcriptase and Cellular Factors: Regulators of HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-HIV-1 Activity of Ro 31-6840 and Zalcitabine (ddC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-HIV-1 activity of two nucleoside reverse transcriptase inhibitors (NRTIs): Ro 31-6840 and Zalcitabine (ddC). Both compounds function as chain terminators in the reverse transcription process of HIV-1, a critical step in the viral replication cycle. This analysis is based on available experimental data to offer an objective performance comparison.
Mechanism of Action
Both this compound and Zalcitabine (ddC) are analogues of deoxycytidine. To exert their antiviral effect, they must be phosphorylated within the host cell to their active triphosphate forms. This conversion is carried out by cellular kinases. The resulting triphosphates, this compound-TP and dideoxycytidine 5'-triphosphate (ddCTP) respectively, compete with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase (RT). Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety of these analogues prevents the formation of the next phosphodiester bond, leading to premature chain termination and inhibition of viral replication.
Comparative In Vitro Anti-HIV-1 Activity
The following table summarizes the available quantitative data on the anti-HIV-1 activity of this compound and Zalcitabine (ddC) from a comparative study. It is important to note that a direct comparison is most accurate when the compounds are evaluated concurrently under identical experimental conditions.
| Compound | Cell Line | HIV-1 Strain | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |
| This compound | C8166 | RF | Not explicitly stated, but reported to be ~4-fold less active than ddC | > 100 | Not Available |
| ddC (Zalcitabine) | C8166 | RF | Not explicitly stated in the direct comparison | > 100 | Not Available |
| This compound | Various T-cell lines | Not Specified | 0.61 (mean, n=15) | > 100 | > 164 |
| ddC (Zalcitabine) | C8166 | RF | 0.125 | Not Available | Not Available |
| ddC (Zalcitabine) | CEM | HIV-1 induced cytopathogenesis | 0.3 | Not Available | Not Available |
| ddC (Zalcitabine) | MT-4 | Not Specified | 0.038 | Not Available | Not Available |
IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI) is calculated as CC50/IC50 and indicates the therapeutic window of the compound.
Inhibition of HIV-1 Reverse Transcriptase
The active triphosphate forms of both drugs directly inhibit the enzymatic activity of HIV-1 reverse transcriptase.
| Compound (Triphosphate form) | Inhibition Constant (Ki) against HIV-1 RT |
| This compound-TP | 0.071 – 0.27 µM |
| ddCTP | Not available in direct comparison |
Inhibition of Cellular DNA Polymerases
A critical aspect of the safety profile of NRTIs is their potential to inhibit host cellular DNA polymerases, which can lead to toxicity. The selectivity for HIV-1 RT over cellular DNA polymerases is a key indicator of a drug's therapeutic potential.
| Compound (Triphosphate form) | DNA Polymerase α | DNA Polymerase β | DNA Polymerase γ (mitochondrial) |
| This compound-TP | Data not available | Data not available | Data not available |
| D-ddCTP | Not a substrate or inhibitor | Potent inhibitor | Potent inhibitor |
Note: The "D" enantiomer of ddCTP is the biologically active form against HIV-1.
Experimental Protocols
In Vitro Anti-HIV-1 Activity Assay (General Protocol)
A common method for determining the anti-HIV-1 activity of a compound involves the following steps:
-
Cell Culture: Human T-lymphocyte cell lines (e.g., C8166, MT-4, CEM) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: The test compounds (this compound and ddC) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Infection: Cells are infected with a standardized amount of an HIV-1 strain (e.g., RF, IIIB).
-
Treatment: The diluted compounds are added to the infected cell cultures. Control cultures include infected cells without any drug and uninfected cells.
-
Incubation: The cultures are incubated for a period of 3 to 7 days to allow for viral replication.
-
Assessment of Antiviral Activity: The extent of viral replication is measured by quantifying a viral marker, such as p24 antigen in the culture supernatant using an ELISA, or by assessing the cytopathic effect (CPE) of the virus on the cells. The IC50 is then calculated from the dose-response curve.
-
Cytotoxicity Assay: To determine the CC50, uninfected cells are exposed to the same range of drug concentrations, and cell viability is measured using a colorimetric assay (e.g., MTT or XTT assay).
HIV-1 Reverse Transcriptase Inhibition Assay
The inhibitory activity of the triphosphate forms of the drugs against the HIV-1 RT enzyme is typically assessed as follows:
-
Reaction Mixture: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), the four deoxyribonucleoside triphosphates (dNTPs) with one being radiolabeled (e.g., [³H]dTTP), and a suitable buffer.
-
Inhibitor Addition: Varying concentrations of the triphosphate forms of the test compounds (this compound-TP and ddCTP) are added to the reaction mixture.
-
Enzyme Addition: The reaction is initiated by adding purified recombinant HIV-1 reverse transcriptase.
-
Incubation: The reaction is incubated at 37°C for a defined period to allow for DNA synthesis.
-
Termination and Measurement: The reaction is stopped, and the amount of newly synthesized, radiolabeled DNA is quantified, typically by precipitation and scintillation counting. The Ki value is determined from the inhibition data.
Summary and Conclusion
Based on the available data, both this compound and Zalcitabine (ddC) are effective inhibitors of HIV-1 replication in vitro. A direct comparative study suggests that ddC is approximately four times more potent than this compound in C8166 cells. However, this compound has demonstrated potent anti-HIV-1 activity with a mean IC50 of 0.61 µM across various T-cell lines and exhibits low cytotoxicity.
A significant gap in the currently available data is a direct, side-by-side comparison of the inhibitory effects of their triphosphate forms on both HIV-1 reverse transcriptase and, critically, on human cellular DNA polymerases α, β, and γ. Such data is essential for a comprehensive assessment of their relative selectivity and potential for toxicity. The inhibition of mitochondrial DNA polymerase γ by ddCTP is a known factor contributing to the clinical toxicity of Zalcitabine. Further investigation into the effect of this compound-TP on cellular DNA polymerases would be crucial in evaluating its potential as a therapeutic agent with an improved safety profile.
The Cross-Resistance Profile of Ro 31-6840 with Other NRTIs: An Analysis of Available Data
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of a novel antiretroviral agent is paramount for its potential clinical utility. This guide provides a comparative overview of the nucleoside reverse transcriptase inhibitor (NRTI) Ro 31-6840 and its interaction with other drugs in its class. However, a comprehensive search of publicly available scientific literature and databases reveals a significant lack of specific experimental data on the cross-resistance profile of this compound.
General Principles of NRTI Cross-Resistance
Cross-resistance among NRTIs is a complex phenomenon primarily driven by mutations in the HIV-1 reverse transcriptase (RT) enzyme. These mutations can be broadly categorized, and their presence often affects the susceptibility to multiple drugs within the class.
Key NRTI Resistance Mutations:
-
Thymidine Analog Mutations (TAMs): This group includes mutations such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. TAMs are selected by thymidine analogs like zidovudine (AZT) and stavudine (d4T) and can confer broad cross-resistance to other NRTIs. The accumulation of multiple TAMs generally leads to higher levels of resistance.
-
M184V/I: This mutation is selected by lamivudine (3TC) and emtricitabine (FTC) and confers high-level resistance to these agents. Interestingly, the M184V mutation can resensitize the virus to zidovudine and tenofovir.
-
K65R: Selected primarily by tenofovir (TDF), abacavir (ABC), and didanosine (ddI), the K65R mutation reduces susceptibility to these drugs. It has a complex interaction with TAMs and is generally antagonistic to the development of zidovudine resistance mutations.
-
Q151M Complex: The Q151M mutation, often accompanied by other mutations, can lead to high-level resistance to most NRTIs, with the exception of tenofovir.
Experimental Protocols for Assessing NRTI Cross-Resistance
The evaluation of cross-resistance profiles for NRTIs typically involves two main types of assays: phenotypic and genotypic assays.
Phenotypic Resistance Assays
These assays directly measure the susceptibility of HIV-1 to a drug. Recombinant viruses containing the reverse transcriptase gene from a patient's virus are generated and cultured in the presence of serial dilutions of the antiretroviral drug. The concentration of the drug that inhibits viral replication by 50% (IC50) is determined and compared to that of a wild-type reference virus. The result is often expressed as a "fold change" in resistance.
A standardized workflow for a phenotypic assay is outlined below:
Genotypic Resistance Assays
Genotypic assays involve sequencing the patient's viral reverse transcriptase gene to identify known resistance-associated mutations. The presence of specific mutations is then correlated with predicted levels of resistance to different NRTIs based on established algorithms and databases.
The logical flow of a genotypic resistance analysis is depicted in the following diagram:
Data on this compound
This compound, also known as 2'β-fluoro-2',3'-dideoxycytidine (2'F-ddC), was investigated for its anti-HIV-1 activity. Early studies demonstrated its potent inhibitory effect against wild-type HIV-1 in cell culture. However, subsequent development and extensive investigation into its resistance profile, particularly against a broad panel of NRTI-resistant strains, are not documented in readily accessible scientific literature.
Therefore, a quantitative comparison of the cross-resistance profile of this compound with other NRTIs in a tabular format is not possible at this time due to the absence of the necessary experimental data.
Conclusion
While the mechanisms of cross-resistance among NRTIs are well-understood, the specific profile of this compound remains largely uncharacterized in the public domain. To provide a definitive comparison, in vitro studies evaluating the susceptibility of a wide range of NRTI-resistant HIV-1 clinical isolates and site-directed mutants to this compound would be required. Such studies would need to follow established protocols for phenotypic and genotypic resistance testing to generate the data necessary for a comprehensive analysis. Without such data, any assessment of this compound's potential role in treating NRTI-experienced patients is purely speculative. Researchers interested in this compound would need to conduct de novo experimental evaluations to determine its cross-resistance profile.
Validating the Mechanism of Action of Ro 31-8220: A Kinetic and Comparative Guide for Researchers
An Important Note on Nomenclature: Initial database searches for "Ro 31-6840" revealed conflicting information, with sources identifying it as both a Protein Kinase C (PKC) inhibitor and an anti-HIV agent targeting reverse transcriptase. Further investigation has clarified that this compound is a dideoxynucleoside analogue with anti-HIV activity. The compound widely studied as a potent, cell-permeable, ATP-competitive inhibitor of PKC is Ro 31-8220 (also known as Bisindolylmaleimide IX). This guide will focus on Ro 31-8220 to provide a relevant and accurate comparison for researchers in the field of signal transduction.
This guide provides a detailed comparison of Ro 31-8220 with other notable PKC inhibitors, supported by kinetic data from various studies. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate chemical probes for studying PKC-mediated signaling pathways.
Quantitative Comparison of PKC Inhibitors
The inhibitory potency of Ro 31-8220 and its alternatives against various PKC isozymes and other kinases is summarized below. These values, primarily IC50 and Ki, are crucial for understanding the selectivity and potential off-target effects of these compounds.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Notes |
| Ro 31-8220 | PKCα | 5 - 33[1][2][3][4][5] | - | ATP-competitive inhibitor.[1] |
| PKCβI | 24[1][2][4] | - | ||
| PKCβII | 14[1][2][4] | - | ||
| PKCγ | 27[1][2][4] | - | ||
| PKCε | 8 - 24[1][2][4] | - | ||
| Rat Brain PKC | ~20 - 23[1][2] | - | ||
| MAPKAP-K1b | 3[1][3][4] | - | Off-target effect. | |
| MSK1 | 8[1][3][4] | - | Off-target effect. | |
| S6K1 | 15[1][3] | - | Off-target effect. | |
| GSK3β | 15 - 38[1][3][4] | - | Off-target effect.[6] | |
| Sotrastaurin (AEB071) | PKCα | - | 0.95[7] | Potent and selective pan-PKC inhibitor.[8] |
| PKCβ | - | 0.64[7] | ||
| PKCδ | - | 2.1[7] | ||
| PKCε | - | 3.2[7] | ||
| PKCη | - | 1.8[7] | ||
| PKCθ | - | 0.22[7] | ||
| PKCζ | Inactive | Inactive | Does not inhibit atypical PKCζ.[9] | |
| Gö6976 | PKC (Rat brain) | 7.9[10] | - | Selectively inhibits Ca2+-dependent PKC isoforms. |
| PKCα | 2.3[10][11] | - | ||
| PKCβ1 | 6.2[10][11] | - | ||
| PKCδ, ε, ζ | > 3000 | - | Does not inhibit novel or atypical PKCs. | |
| JAK2 | - | - | Potent inhibitor of JAK2 and Flt3.[10] | |
| Flt3 | - | - | ||
| Bisindolylmaleimide I (GF109203X) | PKCα | 20[12][13] | 14[14][15] | ATP-competitive inhibitor.[14][15] |
| PKCβI | 17[12][13] | - | ||
| PKCβII | 16[12][13] | - | ||
| PKCγ | 20[12][13] | - | ||
| GSK3 (in lysates) | 360[6] | - | Off-target effect. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of kinetic studies. Below are protocols for common in vitro kinase assays used to determine the inhibitory potential of compounds like Ro 31-8220.
In Vitro PKC Kinase Assay (Radioactive)
This protocol outlines a method for measuring the inhibitory effect of a compound on PKC activity by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a PKC substrate.[1][16]
Materials:
-
Purified PKC enzyme
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
[γ-³²P]ATP
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 1 µg/mL diacylglycerol)
-
Inhibitor compound (e.g., Ro 31-8220) dissolved in DMSO
-
P81 phosphocellulose paper
-
75 mM orthophosphoric acid
-
Scintillation counter
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the inhibitor in the assay buffer. The final DMSO concentration should be kept constant across all reactions (typically ≤1%).
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, PKC substrate peptide, and the inhibitor dilution.
-
Enzyme Addition: Add the purified PKC enzyme to the reaction mixture and pre-incubate for a short period on ice.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes. The reaction time should be within the linear range of the assay.[1][16]
-
Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper. The paper binds the phosphorylated substrate.
-
Washing: Wash the P81 papers multiple times with 75 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PKC inhibition for each inhibitor concentration relative to a vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
Scintillation Proximity Assay (SPA) for Ki Determination
The SPA method is a homogeneous assay format used to determine the binding affinity (Ki) of inhibitors. It measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a biotinylated peptide substrate.[9]
Materials:
-
Purified PKC enzyme
-
Biotinylated peptide substrate
-
[γ-³³P]ATP
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM Mg(NO₃)₂, 0.2 mM CaCl₂)
-
Inhibitor compound
-
Streptavidin-coated SPA beads
-
Stop Solution (e.g., 100 mM EDTA, 200 µM ATP, 0.1% Triton X-100)
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: In a microplate well, combine the assay buffer, biotinylated peptide substrate, cofactors, PKC enzyme, lipid vesicles, and varying concentrations of the inhibitor.
-
Initiate Reaction: Add [γ-³³P]ATP to start the reaction.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.[9]
-
Termination and Detection: Stop the reaction by adding the Stop Solution. Then, add streptavidin-coated SPA beads. The beads will bind to the biotinylated substrate.
-
Signal Measurement: When the radiolabeled substrate is bound to the SPA bead, the emitted beta particles from ³³P excite the scintillant in the bead, producing light that is measured by a microplate scintillation counter. Unbound [γ-³³P]ATP in solution is too far from the bead to generate a signal.
-
Data Analysis: The amount of light produced is proportional to the PKC activity. To determine the Ki value, the assay is performed with various concentrations of the inhibitor and a fixed concentration of ATP. The data is then fitted to the appropriate competitive inhibition model.
Visualizing Mechanisms and Workflows
Diagrams are provided below to illustrate the PKC signaling pathway and a typical experimental workflow for kinase inhibitor profiling.
Caption: Simplified Protein Kinase C (PKC) signaling pathway and the point of inhibition by Ro 31-8220.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of Ro 31-6840 and Other 2'-Fluorinated Nucleoside Analogs in Anti-HIV Research
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Efficacy and Selectivity
This guide provides a comprehensive comparative analysis of Ro 31-6840 (also known as 2'-β-fluoro-2',3'-dideoxycytidine or FddC) with other notable 2'-fluorinated nucleoside analogs investigated for their anti-HIV-1 activity. Nucleoside analogs that are chemically modified, particularly with fluorine at the 2' position of the sugar moiety, have been a cornerstone in the development of antiviral therapies. These modifications can significantly enhance the metabolic stability and pharmacokinetic properties of the compounds. This guide presents a side-by-side comparison of their in vitro efficacy, selectivity, and mechanisms of action, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development endeavors.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and other selected 2'-fluorinated nucleoside analogs, focusing on their anti-HIV-1 activity and their inhibitory effects on viral and cellular polymerases.
Table 1: Anti-HIV-1 Activity and Cytotoxicity in Cell Culture
| Compound | Common Name(s) | Anti-HIV-1 IC50 (µM) | Cell Line | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | 2'-β-F-ddC, FddC | 0.61[1] | MT-4 | >100[1] | >164 |
| 2'-F-dd-ara-A | - | Potent (not specified)[2] | ATH8 | More toxic than parent[2] | - |
| 2'-F-dd-ara-I | - | Potent (not specified)[2] | ATH8 | More toxic than parent[2] | - |
| Emtricitabine | FTC | 0.009 - 1.5[3][4] | Various | >50 | High |
| 3'-Fluoro-3'-deoxythymidine | FLT | 0.0011 - 0.0021[5] | MT-4, CEM | 0.1 - 1 | ~100-500 |
| 2'-Fluoro-2',3'-didehydro-L-cytidine | L-FddC | 0.51[6] | PBM | >100[6] | >196 |
| 2'-Fluoro-2',3'-didehydro-L-5-fluorocytidine | L-Fd4C | 0.17[6] | PBM | >100[6] | >588 |
IC50 (50% inhibitory concentration) values represent the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI) is a measure of the drug's therapeutic window.
Table 2: Inhibition of HIV-1 Reverse Transcriptase and Cellular DNA Polymerases
| Compound (Triphosphate form) | HIV-1 RT Ki (µM) | DNA Polymerase α Ki (µM) | DNA Polymerase β Ki (µM) | DNA Polymerase γ Ki (µM) |
| This compound-TP | 0.071 - 0.27[1] | - | - | - |
| 2'-F-ara-ATP | - | 1.2[7] | Relatively insensitive[7] | - |
| (-)-FTC-TP | - | - | - | Kd increased 70-fold in mutant[8] |
| FLT-TP | - | - | - | - |
| L-FddC-TP | - | Not a substrate[9] | 2.5[9] | - |
Ki (inhibition constant) values represent the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
Mechanism of Action: Chain Termination and Beyond
2'-fluorinated nucleoside analogs, like this compound, are classified as nucleoside reverse transcriptase inhibitors (NRTIs). Their primary mechanism of action involves a multi-step intracellular process:
-
Cellular Uptake: The nucleoside analog enters the host cell.
-
Intracellular Phosphorylation: Cellular kinases phosphorylate the nucleoside analog to its active triphosphate form.
-
Competition and Incorporation: The triphosphate analog competes with the natural deoxynucleotide triphosphates (dNTPs) for binding to the active site of HIV-1 reverse transcriptase (RT).
-
Chain Termination: Once incorporated into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the sugar moiety prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral DNA synthesis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis.
Anti-HIV-1 Activity Assay in MT-4 Cells (p24 Antigen Capture ELISA)
This assay determines the concentration of a compound required to inhibit HIV-1 replication in a human T-cell line.
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., IIIB strain)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
Test compounds (this compound and other analogs)
-
96-well cell culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
Plate reader
Procedure:
-
Cell Preparation: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Dilution: Prepare serial dilutions of the test compounds in complete culture medium.
-
Infection and Treatment: Add 50 µL of the diluted compounds to the wells containing the cells. Immediately after, add 50 µL of HIV-1 stock at a predetermined multiplicity of infection (MOI). Include control wells with virus only (no drug) and cells only (no virus).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 4-5 days.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 Antigen Quantification: Determine the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay measures the direct inhibitory effect of the triphosphate form of the nucleoside analogs on the enzymatic activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Test compounds in their triphosphate form (e.g., this compound-TP)
-
Poly(rA)/oligo(dT) template/primer
-
[³H]-dTTP or other labeled dNTPs
-
Unlabeled dNTPs
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, poly(rA)/oligo(dT) template/primer, and [³H]-dTTP.
-
Inhibitor Addition: Add varying concentrations of the test compound triphosphates to the reaction mixture. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of recombinant HIV-1 RT.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Precipitation: Stop the reaction by adding ice-cold trichloroacetic acid (TCA). Precipitate the newly synthesized DNA onto glass fiber filters.
-
Washing: Wash the filters extensively with TCA and ethanol to remove unincorporated labeled nucleotides.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of RT activity for each compound concentration. The Ki value can be determined using Michaelis-Menten kinetics by performing the assay with varying substrate (dNTP) concentrations.
Cellular DNA Polymerase Inhibition Assay
This assay assesses the selectivity of the nucleoside analog triphosphates by measuring their inhibitory effects on host cellular DNA polymerases (α, β, and γ).
Materials:
-
Purified human DNA polymerase α, β, and γ
-
Activated DNA template
-
[³H]-dATP or other labeled dNTPs
-
Unlabeled dNTPs
-
Test compounds in their triphosphate form
-
Reaction buffers specific for each polymerase
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: The procedure is similar to the HIV-1 RT inhibition assay, but with specific components for each DNA polymerase.
-
Specific Polymerases and Buffers: Use the appropriate purified human DNA polymerase (α, β, or γ) and its corresponding optimized reaction buffer.
-
Template and Substrates: Use activated DNA as the template and the appropriate labeled and unlabeled dNTPs.
-
Data Analysis: Determine the Ki values for each compound against each cellular DNA polymerase. A higher Ki value for cellular polymerases compared to HIV-1 RT indicates greater selectivity.
Conclusion
The comparative analysis of this compound with other 2'-fluorinated nucleoside analogs highlights the therapeutic potential and the structure-activity relationships within this class of compounds. This compound demonstrates potent anti-HIV-1 activity with a favorable selectivity index. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers aiming to develop novel and more effective anti-HIV agents with improved safety profiles. The strategic placement of the 2'-fluoro substituent has a profound impact on the biological activity and selectivity of these nucleoside analogs, underscoring the importance of continued investigation in this area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Acid-stable 2'-fluoro purine dideoxynucleosides as active agents against HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Biological Evaluation of 5′-O-Fatty Acyl Ester Derivatives of 3′-Fluoro-2′,3′-dideoxythymidine as Potential Anti-HIV Microbicides | MDPI [mdpi.com]
- 6. Synthesis and anti-HIV and anti-HBV activities of 2'-fluoro-2', 3'-unsaturated L-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro biological activity of 9-beta-D-arabinofuranosyl-2-fluoroadenine and the biochemical actions of its triphosphate on DNA polymerases and ribonucleotide reductase from HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
Biochemical Assays to Confirm the Chain Termination Activity of Ro 31-6840: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biochemical assays used to confirm the chain termination activity of Ro 31-6840, a potent and selective inhibitor of HIV-1 reverse transcriptase (RT). The performance of this compound is compared with other well-established nucleoside reverse transcriptase inhibitors (NRTIs), supported by experimental data and detailed methodologies.
Introduction to this compound and the Mechanism of Chain Termination
This compound is a dideoxynucleoside analogue that demonstrates potent and selective inhibitory activity against HIV-1 RT.[1][2] Like other NRTIs, its antiviral mechanism of action is based on the principle of chain termination.[3][4][5][6] Once inside a host cell, this compound is intracellularly phosphorylated to its active triphosphate form. This triphosphate analogue then competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain during the process of reverse transcription.
Because this compound is a dideoxynucleoside, it lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the next incoming nucleotide. Consequently, its incorporation into the viral DNA results in the immediate cessation of DNA chain elongation, a process known as chain termination. This effectively halts viral replication.
Comparative Efficacy of Nucleoside Reverse Transcriptase Inhibitors
The efficacy of NRTIs as chain terminators is often quantified by their inhibition constant (Ki) or the concentration required for 50% inhibition (IC50) of the target enzyme. The triphosphate form of this compound is a highly selective inhibitor of HIV-1 RT.[1][2] The table below summarizes the inhibitory concentrations of the active triphosphate forms of this compound and other commonly used NRTIs against HIV-1 RT.
| Nucleoside Analogue (Active Triphosphate Form) | Target Enzyme | Inhibition Constant (Ki) / IC50 |
| This compound triphosphate | HIV-1 Reverse Transcriptase | 0.071 – 0.27 µM (Ki) [1][2] |
| Zidovudine triphosphate (AZT-TP) | HIV-1 Reverse Transcriptase | ~5.56 nM - 55.6 nM (IC50)[7] |
| Lamivudine triphosphate (3TC-TP) | HIV-1 Reverse Transcriptase | 0.002 - 1.14 µM (IC50)[8] |
| Tenofovir diphosphate (TFV-DP) | HIV-1 Reverse Transcriptase | 0.022 µM (Ki for RNA-dependent)[9][10] |
| Emtricitabine triphosphate (FTC-TP) | HIV-1 Reverse Transcriptase | Clinically relevant concentrations measured[7] |
Experimental Protocols for Confirming Chain Termination
Two primary types of biochemical assays can be employed to definitively confirm the chain-terminating activity of a compound like this compound.
Primer Extension Chain Termination Assay
This classic assay directly visualizes the termination of DNA synthesis.
Principle: A short, labeled DNA primer is annealed to a longer RNA or DNA template. The reaction mixture contains HIV-1 reverse transcriptase, a mixture of all four dNTPs, and the triphosphate form of the inhibitor being tested (e.g., this compound triphosphate). If the inhibitor is a chain terminator, it will be incorporated into the growing DNA strand opposite its complementary base in the template, causing DNA synthesis to halt. The resulting truncated DNA products are then separated by size using gel electrophoresis and visualized.
Detailed Methodology:
-
Template-Primer Annealing: A 5'-radiolabeled (e.g., with 32P) DNA primer is annealed to a specific RNA or DNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Mixture Preparation: The reaction buffer typically contains 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl2, and 1 mM dithiothreitol. To this, add the annealed template-primer, a known concentration of purified recombinant HIV-1 reverse transcriptase, a mixture of all four dNTPs (e.g., 10 µM each), and varying concentrations of the this compound triphosphate.
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a loading buffer containing a strong denaturant (e.g., formamide) and a tracking dye.
-
Gel Electrophoresis: The reaction products are denatured by heating at 95°C for 5 minutes and then separated on a high-resolution denaturing polyacrylamide gel.
-
Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. The appearance of shorter DNA fragments that correspond to the position of the complementary base for the nucleoside analogue confirms chain termination.
REverSe TRanscrIptase Chain Termination (RESTRICT) Assay
This is a more recent, quantitative fluorescence-based assay.[7]
Principle: The RESTRICT assay measures the inhibition of DNA synthesis by HIV-1 RT in the presence of a nucleotide analogue.[7] The assay utilizes a DNA template, a primer, recombinant HIV-1 RT, dNTPs, and an intercalating dye that fluoresces upon binding to double-stranded DNA.[7] In the absence of an inhibitor, the RT synthesizes a full-length DNA product, leading to a high fluorescence signal. When a chain-terminating nucleotide analogue is present, DNA synthesis is inhibited, resulting in less double-stranded DNA and a lower fluorescence signal.[7] The degree of fluorescence reduction is proportional to the concentration and inhibitory activity of the nucleotide analogue.[7]
Detailed Methodology:
-
Reaction Setup: Reactions are typically set up in a 96- or 384-well plate format. Each well contains a reaction buffer with MgCl2, a specific DNA template-primer designed to be sensitive to the analogue of interest, all four dNTPs, a fluorescent intercalating dye (e.g., SYBR Green), and varying concentrations of the test compound's triphosphate form.
-
Enzyme Addition: The reaction is started by adding a pre-determined amount of recombinant HIV-1 reverse transcriptase to each well.
-
Signal Measurement: The plate is incubated at a constant temperature (e.g., 37°C), and the fluorescence intensity is measured kinetically over time using a plate reader.
-
Data Analysis: The rate of fluorescence increase is calculated for each concentration of the inhibitor. These rates are then plotted against the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the rate of DNA synthesis by 50%.
Visualizing the Mechanism and Workflow
To better illustrate the concepts described, the following diagrams have been generated using Graphviz.
Caption: Mechanism of HIV-1 RT inhibition by this compound triphosphate.
Caption: Workflow for the primer extension chain termination assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 5. Lamivudine - Wikipedia [en.wikipedia.org]
- 6. Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. REverSe TRanscrIptase chain termination (RESTRICT) for selective measurement of nucleotide analogs used in HIV care and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.cn [medchemexpress.cn]
Head-to-Head Comparison: Ro 31-6840 and Lamivudine (3TC) in Anti-HIV-1 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent nucleoside reverse transcriptase inhibitors (NRTIs): Ro 31-6840 and lamivudine (3TC). The following sections present a comprehensive analysis of their respective mechanisms of action, in vitro efficacy, and the experimental protocols used to determine these activities.
Mechanism of Action
Both this compound and lamivudine are classified as dideoxynucleoside analogues and function as competitive inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[1] Upon entering a host cell, these compounds are phosphorylated by cellular kinases to their active triphosphate forms.[2] These active metabolites then compete with natural deoxynucleotides for incorporation into the nascent viral DNA strand during reverse transcription.
The incorporation of either this compound triphosphate or lamivudine triphosphate results in the termination of the growing DNA chain. This is due to the absence of a 3'-hydroxyl group on the sugar moiety of these analogues, which is essential for the formation of the next phosphodiester bond.[1] This premature chain termination effectively halts the conversion of the viral RNA genome into double-stranded DNA, thereby preventing the integration of the viral genome into the host cell's DNA and subsequent viral replication.
Caption: Mechanism of action for nucleoside reverse transcriptase inhibitors.
Quantitative Performance Data
The following table summarizes the key in vitro efficacy data for this compound and lamivudine against HIV-1. It is important to note that these values are derived from separate studies and not from a direct head-to-head comparison.
| Parameter | This compound | Lamivudine (3TC) |
| Antiviral Activity (IC50) | 0.61 µM (mean)[2][3] | 0.002 - 1.14 µM[4] |
| Enzyme Inhibition (Ki) | 0.071 - 0.27 µM (for this compound triphosphate)[2][3] | Not explicitly found in the provided search results. |
| Cellular Toxicity | No adverse effects observed at concentrations up to 100 µM.[2][3] | Limited cell toxicity at concentrations >1000-fold higher than those effective against HIV.[4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and lamivudine.
Antiviral Activity Assay (IC50 Determination)
This protocol outlines a general method for determining the 50% inhibitory concentration (IC50) of a compound against HIV-1 in cell culture.
Caption: General workflow for an in vitro antiviral activity assay.
1. Cell Culture and Reagents:
- Human T-lymphoblastoid cell lines susceptible to HIV-1 infection (e.g., C8166, MT-4, or peripheral blood mononuclear cells - PBMCs) are used.
- Cells are maintained in appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, L-glutamine, and antibiotics.
- HIV-1 laboratory strains (e.g., RF or IIIB) are propagated and titered.
- Test compounds (this compound or lamivudine) are dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
2. Assay Procedure:
- Host cells are seeded into 96-well microtiter plates at a predetermined density.
- Serial dilutions of the test compounds are prepared and added to the wells.
- A known amount of HIV-1 is added to the wells containing the cells and test compounds. Control wells include cells with virus but no compound (virus control) and cells without virus or compound (cell control).
- The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for multiple rounds of viral replication (typically 3-5 days).
3. Quantification of Viral Replication:
- After incubation, the level of viral replication is quantified. A common method is to measure the concentration of the HIV-1 p24 capsid protein in the cell culture supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
- Alternatively, the activity of reverse transcriptase in the supernatant can be measured.
4. Data Analysis:
- The percentage of inhibition of viral replication at each compound concentration is calculated relative to the virus control.
- The IC50 value, the concentration of the compound that inhibits viral replication by 50%, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
HIV-1 Reverse Transcriptase Inhibition Assay (Ki Determination)
This protocol describes a general method for determining the inhibition constant (Ki) of the triphosphate form of a nucleoside analogue against purified HIV-1 reverse transcriptase.
1. Reagents and Enzyme:
- Recombinant HIV-1 reverse transcriptase.
- A synthetic template-primer, such as poly(rA)-oligo(dT).
- Radioactively or fluorescently labeled deoxynucleotide triphosphates (e.g., [³H]dTTP).
- The triphosphate form of the test compound (e.g., this compound-TP or lamivudine-TP).
- Assay buffer containing Tris-HCl, KCl, MgCl₂, and dithiothreitol (DTT).
2. Assay Procedure:
- The reaction is typically performed in a 96-well plate format.
- A reaction mixture is prepared containing the assay buffer, template-primer, and a fixed concentration of the labeled deoxynucleotide.
- Varying concentrations of the inhibitor triphosphate are added to the wells.
- The reaction is initiated by the addition of a fixed amount of HIV-1 RT enzyme.
- The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).
3. Measurement of DNA Synthesis:
- The reaction is stopped by the addition of a stop solution (e.g., EDTA).
- The newly synthesized DNA, which incorporates the labeled nucleotide, is precipitated using an acid (e.g., trichloroacetic acid) and collected on a filter mat.
- The amount of incorporated radioactivity on the filter mat is measured using a scintillation counter.
4. Data Analysis:
- The rate of DNA synthesis at each inhibitor concentration is determined.
- The Ki value is calculated using kinetic models, such as the Michaelis-Menten equation for competitive inhibition, by analyzing the effect of the inhibitor on the enzyme's affinity for its natural substrate. This often involves performing the assay at multiple substrate concentrations.
References
Ro 31-6840 Demonstrates High Selectivity for HIV-1 Reverse Transcriptase Over Human DNA Polymerases
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available biochemical data confirms the high selectivity of Ro 31-6840 triphosphate for HIV-1 reverse transcriptase (RT) over essential human DNA polymerases. This selectivity is a critical attribute for antiretroviral drug candidates, as it minimizes the potential for off-target effects and associated cellular toxicity.
This compound, a dideoxynucleoside analogue also known as 2'βFddC, requires intracellular phosphorylation to its triphosphate form to exert its antiviral activity. The triphosphate metabolite then acts as a competitive inhibitor of the viral reverse transcriptase, a key enzyme in the HIV-1 replication cycle.
Biochemical studies have demonstrated that this compound triphosphate is a potent inhibitor of HIV-1 RT, with a reported inhibition constant (Ki) in the range of 0.071 to 0.27 μM.[1][2][3] In stark contrast, the compound shows significantly less inhibitory activity against human cellular DNA polymerases α, β, and γ, indicating a high degree of selectivity for the viral enzyme.[1][2][3] This preferential inhibition is crucial for a favorable safety profile in a therapeutic agent.
Comparative Inhibitory Activity
To quantify the selectivity of this compound triphosphate, the following table summarizes the available inhibition constants (Ki) against HIV-1 RT and the qualitative comparison against human DNA polymerases.
| Enzyme Target | Inhibition Constant (Ki) in μM |
| HIV-1 Reverse Transcriptase | 0.071 – 0.27[1][2][3] |
| Human DNA Polymerase α | Significantly higher than for HIV-1 RT (High Selectivity)[1][2][3] |
| Human DNA Polymerase β | Significantly higher than for HIV-1 RT (High Selectivity)[1][2][3] |
| Human DNA Polymerase γ | Significantly higher than for HIV-1 RT (High Selectivity)[1][2][3] |
Experimental Protocols
The determination of the inhibitory activity of this compound triphosphate against HIV-1 RT and human DNA polymerases involves in vitro enzymatic assays. While the specific protocols for this compound are detailed in the primary literature, a general methodology for such assays is outlined below.
HIV-1 Reverse Transcriptase Inhibition Assay
A standard HIV-1 RT inhibition assay measures the incorporation of a radiolabeled or fluorescently tagged deoxynucleoside triphosphate (dNTP) into a DNA strand using an RNA or DNA template-primer.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, a template-primer (e.g., poly(rA)/oligo(dT)), the substrate dNTPs (including the labeled dNTP), and purified recombinant HIV-1 RT.
-
Inhibitor Addition: Varying concentrations of the test inhibitor (this compound triphosphate) are added to the reaction mixtures.
-
Incubation: The reactions are incubated at an optimal temperature (typically 37°C) to allow for DNA synthesis.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated, often using trichloroacetic acid (TCA), and collected on filters.
-
Quantification: The amount of incorporated label is quantified using a scintillation counter (for radiolabels) or a fluorescence reader.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The Ki value is then determined by fitting the data to appropriate enzyme inhibition models, such as the Michaelis-Menten equation with a competitive inhibition model.
Human DNA Polymerase Inhibition Assay
Similar principles are applied to assess the inhibition of human DNA polymerases α, β, and γ. The key differences lie in the specific enzyme, template-primer, and reaction conditions optimized for each polymerase.
General Protocol:
-
Enzyme and Substrate Preparation: Purified human DNA polymerase α, β, or γ is used. The choice of template-primer is specific to the polymerase being assayed (e.g., activated calf thymus DNA for polymerase α).
-
Reaction Setup: Reaction mixtures are prepared with the appropriate buffer, dNTPs (including a labeled dNTP), the specific template-primer, and the respective human DNA polymerase.
-
Inhibitor Addition: Serial dilutions of this compound triphosphate are added.
-
Incubation and Analysis: The subsequent steps of incubation, termination, precipitation, and quantification are similar to the HIV-1 RT assay.
-
Ki Determination: Inhibition constants are calculated to determine the concentration of the inhibitor required to reduce the polymerase activity by 50%.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the selectivity validation process and the mechanism of action of this compound.
Caption: Workflow for validating the selectivity of this compound.
Caption: Mechanism of HIV-1 RT inhibition by this compound triphosphate.
The pronounced selectivity of this compound for HIV-1 RT over human DNA polymerases underscores its potential as a viable antiretroviral candidate. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic index and clinical utility.
References
A Comparative Guide to the Efficacy of Ro 31-6840: In Vitro Potency vs. In Vivo Realities of Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-HIV agent Ro 31-6840 with established nucleoside reverse transcriptase inhibitors (NRTIs). While this compound has demonstrated notable potency in laboratory settings, a lack of available in vivo data necessitates a comparison against the well-documented clinical efficacy of cornerstone antiretroviral therapies. This guide aims to provide a clear, data-driven perspective for researchers in the field of HIV drug development.
In Vitro Efficacy of this compound
This compound, a dideoxynucleoside analogue, has shown promising and selective activity against Human Immunodeficiency Virus Type 1 (HIV-1) in cell culture experiments.[1] Biochemical studies have pinpointed its mechanism of action as a highly selective inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication.[1]
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Parameter | Value | Cell Type(s) | Reference |
| Mean Antiviral IC50 | 0.61 μM | Not Specified | [1] |
| Ki for HIV-1 RT | 0.071 – 0.27 μM | N/A (Biochemical Assay) | [1] |
| Cytotoxicity (CC50) | >100 μM | Host Cells | [1] |
Comparative In Vivo Efficacy of Alternative NRTIs
In contrast to this compound, several other NRTIs have undergone extensive in vivo evaluation, including clinical trials in HIV-infected patients, and form the backbone of current antiretroviral therapy. The following tables summarize the in vivo efficacy of three widely used NRTIs: Zidovudine (AZT), Lamivudine (3TC), and Tenofovir Disoproxil Fumarate (TDF).
Table 2: In Vivo Efficacy of Zidovudine (AZT)
| Parameter | Result | Patient Population | Study Duration | Reference |
| Virologic Success (HIV RNA <50 copies/mL) | 63.8% | Treatment-experienced adults | 24 weeks | [2] |
| Virologic Success (HIV RNA <400 copies/mL) | 72.5% | Treatment-experienced adults | 24 weeks | [2] |
| Median CD4+ T-cell count increase | +70 cells/mm³ | Treatment-experienced adults | 24 weeks | [2] |
| Reduction in mother-to-child transmission | ~70% | Pregnant women with HIV | N/A | [3] |
| Delayed disease progression | Significant delay in patients with <500 CD4+ T-cells/mm³ | Mildly symptomatic HIV-infected adults | 11 months (median) | [4] |
Table 3: In Vivo Efficacy of Lamivudine (3TC)
| Parameter | Result | Patient Population | Study Duration | Reference |
| HIV RNA Reduction (monotherapy) | 1.3 log10 reduction in first 2-4 weeks | Treatment-naive and -experienced | 48 weeks | [5] |
| Sustained reduction in HIV RNA load and p24 antigen | Observed over the assessment period | Asymptomatic or mildly symptomatic HIV-infected patients | 12 weeks | [6] |
| Combination Therapy | A key component of highly effective first-line therapy | HIV-infected patients | N/A | [5] |
Table 4: In Vivo Efficacy of Tenofovir Disoproxil Fumarate (TDF)
| Parameter | Result | Patient Population | Study Duration | Reference |
| Mean HIV-1 RNA Reduction (monotherapy) | 1.5 log10 copies/mL | Antiretroviral drug-naive, chronically infected individuals | 21 days | [7] |
| Virologic Suppression (<50 HIV RNA copies/mL) | Superior to Zidovudine-based regimen | ART-naive HIV-1 infected adults | N/A | [8] |
| Virologic Suppression (<400 HIV RNA copies/mL) | Superior to Zidovudine-based regimen | ART-naive HIV-1 infected adults | N/A | [8] |
| Activity against Hepatitis B Virus (HBV) | Potent anti-HBV efficacy | HIV-HBV coinfected individuals | N/A | [9] |
Experimental Protocols
In Vitro Anti-HIV Reverse Transcriptase Assay (General Protocol)
This protocol outlines a typical method for evaluating the in vitro efficacy of a nucleoside reverse transcriptase inhibitor like this compound.
Objective: To determine the concentration at which a compound inhibits 50% of the HIV-1 reverse transcriptase activity (IC50).
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Test compound (e.g., this compound)
-
Poly(A) template and Oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a non-radioactive labeled nucleotide)
-
Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)
-
Lysis buffer
-
96-well plates
-
Scintillation counter or appropriate plate reader for non-radioactive methods
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate solvent.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the reaction buffer, poly(A) template, oligo(dT) primer, and dNTPs.
-
Compound Addition: Add the diluted test compound to the respective wells. Include control wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Enzyme Addition: Add the recombinant HIV-1 RT to all wells except the negative control wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for DNA synthesis.
-
Termination: Stop the reaction by adding a stop solution (e.g., cold trichloroacetic acid).
-
Detection:
-
Radioactive method: Precipitate the newly synthesized DNA onto filter mats, wash to remove unincorporated labeled dNTPs, and measure the radioactivity using a scintillation counter.
-
Non-radioactive method: Utilize a colorimetric or chemiluminescent detection method based on the incorporation of a labeled nucleotide.
-
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Assessment in Animal Models (General Workflow)
Animal models are crucial for the preclinical evaluation of anti-HIV drug candidates. Humanized mice and non-human primates (NHPs) are the most common models used.[10][11][12]
Objective: To evaluate the antiretroviral activity, pharmacokinetics, and safety of a drug candidate in vivo.
Animal Models:
-
Humanized Mice: Immunodeficient mice engrafted with human hematopoietic stem cells or tissues, making them susceptible to HIV-1 infection.[10][12]
-
Non-Human Primates (NHPs): Macaques infected with Simian Immunodeficiency Virus (SIV) or chimeric Simian-Human Immunodeficiency Virus (SHIV).[11][12]
General Procedure:
-
Animal Infection: Infect the animals with the appropriate virus (HIV-1 for humanized mice, SIV/SHIV for NHPs).
-
Baseline Monitoring: Monitor viral loads (plasma HIV/SIV RNA) and CD4+ T-cell counts to establish a baseline infection level.
-
Drug Administration: Administer the test compound at various doses and schedules. Include a placebo or vehicle control group.
-
Monitoring during Treatment: Regularly collect blood samples to measure:
-
Viral Load: To assess the reduction in viral replication.
-
CD4+ T-cell Count: To evaluate immune reconstitution.
-
Drug Concentration (Pharmacokinetics): To determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
-
Safety and Toxicity Assessment: Monitor the animals for any adverse effects, including changes in weight, behavior, and clinical pathology (hematology and blood chemistry).
-
Data Analysis: Compare the changes in viral load and CD4+ T-cell counts between the treated and control groups to determine the in vivo efficacy of the drug candidate.
Visualizations
Signaling Pathway: Mechanism of Action of Nucleoside Reverse Transcriptase Inhibitors
References
- 1. researchgate.net [researchgate.net]
- 2. Zidovudine as Modern Day Salvage Therapy for HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZT (zidovudine, Retrovir) | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]
- 4. acpjournals.org [acpjournals.org]
- 5. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I/II study of 3TC (lamivudine) in HIV-positive, asymptomatic or mild AIDS-related complex patients: sustained reduction in viral markers. The Lamivudine European HIV Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determining the antiviral activity of tenofovir disoproxil fumarate in treatment-naive chronically HIV-1-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models to achieve an HIV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Animal Models for HIV Cure Research [frontiersin.org]
A Comparative Guide to HIV-1 Protease Mutations Conferring Resistance to Saquinavir (Ro 31-8959)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of HIV-1 protease mutations that confer resistance to Saquinavir (Ro 31-8959), a first-generation protease inhibitor. The data presented herein is intended to facilitate a deeper understanding of resistance mechanisms and to support the development of next-generation antiretroviral therapies.
Note: The compound "Ro 31-6840" referenced in the query is understood to be a typographical error for the well-characterized HIV-1 protease inhibitor Ro 31-8959, commercially known as Saquinavir. All data herein pertains to Saquinavir.
Key Resistance Mutations
In vitro and in vivo studies have consistently identified two primary mutations in the HIV-1 protease gene that are associated with reduced susceptibility to Saquinavir:
-
G48V: A substitution of glycine with valine at codon 48.
-
L90M: A substitution of leucine with methionine at codon 90.
While the L90M mutation is more commonly observed in clinical settings, the G48V mutation can also arise, and the presence of both mutations (G48V/L90M) leads to a significant increase in resistance.[1][2] Additional mutations at various other codons have also been reported to contribute to Saquinavir resistance, often in combination with these primary mutations.[3]
Data Presentation
The following tables summarize the quantitative data on the impact of these mutations on Saquinavir susceptibility and enzyme kinetics.
Table 1: Fold Change in Saquinavir Resistance for Key HIV-1 Protease Mutations
| Protease Genotype | Fold Change in IC50/IC90 vs. Wild-Type | Reference(s) |
| G48V | ~10-fold | [3] |
| L90M | ~3-fold | [1] |
| G48V/L90M | Up to 100-fold | [1][3] |
| G48V/I84V/L90M | 30-fold | [4] |
| G48V/L90M/I54V | >50-fold | [4] |
Table 2: Kinetic Parameters of Wild-Type and Saquinavir-Resistant HIV-1 Protease Mutants
| Protease Variant | Ki for Saquinavir (Fold Increase vs. WT) | Catalytic Efficiency (kcat/Km) vs. Wild-Type | Reference(s) |
| Wild-Type | 1 | 100% | [1][5][6] |
| G48V | 13.5-fold | 10% | [1][5][6] |
| L90M | 3-fold | 7% | [1][5] |
| G48V/L90M | 419-fold | 3% | [1][5][6] |
Table 3: Cross-Resistance Profile of Saquinavir-Associated Mutations to Other Protease Inhibitors (PIs)
| Mutation(s) | Indinavir | Ritonavir (parent compound A-77003) | Amprenavir | Nelfinavir | Atazanavir | Lopinavir | Darunavir | Tipranavir |
| G48V | Decreased Susceptibility | - | - | Decreased Susceptibility | Decreased Susceptibility | Decreased Susceptibility | - | - |
| L90M | Decreased Susceptibility | - | Decreased Susceptibility | Decreased Susceptibility | Decreased Susceptibility | Decreased Susceptibility | Decreased Susceptibility | Decreased Susceptibility |
| G48V, A71V, I84V, L90M | 3.8-fold | 5.6-fold | 1.8-fold | - | - | - | - | - |
Data compiled from multiple sources, indicating general trends. Specific fold-changes can vary between studies.[1][7][8]
Mandatory Visualization
Caption: Experimental workflow for characterizing HIV-1 resistance mutations.
Caption: Logical progression of primary Saquinavir resistance mutations.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Genotypic Resistance Assay
This assay identifies mutations in the HIV-1 protease gene.
-
Objective: To sequence the protease-coding region of the pol gene from patient-derived HIV-1 RNA.
-
Protocol:
-
Viral RNA Extraction: Isolate viral RNA from patient plasma samples (requiring a viral load of at least 500-1,000 copies/mL) using a commercial viral RNA extraction kit.[9][10]
-
Reverse Transcription and PCR (RT-PCR): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme. Subsequently, amplify the protease gene region from the cDNA using specific primers in a polymerase chain reaction (PCR).
-
Sequencing: Purify the PCR product and sequence it using Sanger sequencing or next-generation sequencing (NGS) methods.[11]
-
Data Analysis: Align the obtained sequence with a wild-type HIV-1 reference sequence (e.g., HXB2) to identify amino acid substitutions. The identified mutations are then compared against databases of known drug resistance mutations (e.g., Stanford HIV Drug Resistance Database).
-
2. Phenotypic Resistance Assay (Recombinant Virus Assay)
This assay measures the concentration of a drug required to inhibit viral replication by 50% (IC50).
-
Objective: To quantify the change in susceptibility of HIV-1 variants to Saquinavir.
-
Protocol:
-
Generation of Recombinant Viruses: Amplify the patient-derived protease gene via RT-PCR. Insert this amplified gene into a proviral laboratory clone of HIV-1 from which the corresponding protease region has been deleted.[12]
-
Virus Stock Production: Transfect the recombinant plasmid into a suitable cell line (e.g., HEK293T) to produce virus stocks.
-
Infection and Drug Susceptibility: Infect susceptible target cells (e.g., MT-2 cells or peripheral blood mononuclear cells) with the recombinant virus in the presence of serial dilutions of Saquinavir.[11]
-
Quantification of Viral Replication: After a set incubation period (e.g., 3-7 days), measure a marker of viral replication, such as p24 antigen concentration in the culture supernatant, using an ELISA.
-
IC50 Calculation: Plot the percentage of viral inhibition against the drug concentration to determine the IC50 value. The fold change in resistance is calculated by dividing the IC50 of the mutant virus by the IC50 of a wild-type control virus.[13]
-
3. Site-Directed Mutagenesis
This technique is used to create specific mutations in a wild-type protease gene for subsequent phenotypic or enzymatic analysis.
-
Objective: To introduce specific mutations (e.g., G48V, L90M) into a plasmid containing the wild-type HIV-1 protease gene.
-
Protocol:
-
Primer Design: Design a pair of complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the middle.[14]
-
Mutagenic PCR: Perform a PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type gene as a template and the mutagenic primers. The PCR amplifies the entire plasmid, incorporating the mutation.
-
Template Digestion: Digest the parental (non-mutated) DNA template using the DpnI endonuclease, which specifically cleaves methylated DNA (the original plasmid), leaving the newly synthesized, unmethylated, mutated plasmids intact.[14]
-
Transformation: Transform the resulting mutated plasmids into competent E. coli cells for propagation.
-
Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
-
4. Enzymatic Activity and Inhibition Assay
This assay directly measures the kinetic properties of the purified protease enzyme.
-
Objective: To determine the catalytic efficiency (kcat/Km) and the inhibition constant (Ki) of wild-type and mutant proteases for Saquinavir.
-
Protocol:
-
Protein Expression and Purification: Clone the wild-type or mutant protease gene into an expression vector and transform it into E. coli. Induce protein expression and purify the protease using chromatography techniques.
-
Enzymatic Activity Assay: Measure the activity of the purified protease by monitoring the cleavage of a synthetic peptide substrate that mimics a natural cleavage site. The cleavage can be detected using methods like fluorescence resonance energy transfer (FRET) or high-performance liquid chromatography (HPLC).
-
Kinetic Parameter Determination:
-
kcat/Km: Measure the initial reaction velocities at various substrate concentrations (where [S] << Km) to determine the catalytic efficiency.[5]
-
Ki: Perform the activity assay in the presence of varying concentrations of both the substrate and Saquinavir to determine the inhibition constant (Ki), which represents the binding affinity of the inhibitor to the enzyme.[5]
-
-
Data Analysis: Use enzyme kinetic models and software to calculate the precise kcat, Km, and Ki values.[5]
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. Rational approaches to resistance: using saquinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. HIV Databases Review Article 1997 [hiv.lanl.gov]
- 5. Kinetic properties of saquinavir-resistant mutants of human immunodeficiency virus type 1 protease and their implications in drug resistance in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 protease mutations and protease inhibitor cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIV-1 Protease Mutations and Protease Inhibitor Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Resistance testing: phenotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
Safety Operating Guide
Essential Safety and Handling Guidance for Ro 31-6840
Disclaimer: A specific Safety Data Sheet (SDS) for Ro 31-6840, also known as 1-(2,3-Dideoxy-2-fluoropentofuranosyl)cytosine (CAS 119555-47-4), was not located in the available resources. The following guidance is based on standard laboratory practices for handling potent, biologically active compounds and information available for similar nucleoside analogs. Researchers must conduct a thorough risk assessment and consult with their institution's environmental health and safety (EHS) department before handling this substance.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Gloves | Nitrile, double-gloved | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling larger quantities. | To prevent inhalation of airborne particles. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for laboratory safety and regulatory compliance.
Operational Plan:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be clearly labeled with the chemical name and any known hazards.
-
-
Handling and Preparation:
-
All handling of the solid compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid direct contact with the skin, eyes, and clothing.
-
-
Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and contact your institution's EHS department.
-
Disposal Plan:
-
All waste materials, including empty containers, contaminated PPE, and unused compounds, should be considered hazardous waste.
-
Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.
-
Consult your institution's EHS department for specific disposal procedures.
Visualizing Safe Handling Workflows
To further clarify the procedural steps for safely handling potent compounds like this compound, the following diagrams illustrate a typical experimental workflow and the hierarchical relationship of safety controls.
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Caption: The hierarchy of controls for mitigating laboratory hazards, with elimination being the most effective.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
